(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649611 | |
| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-13-4 | |
| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE chemical properties
An In-depth Technical Guide to (R)-1-Benzyl-3-N-Boc-aminopiperidine
Introduction
This compound, with the CAS Number 454713-13-4, is a chiral piperidine derivative.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors used for managing type 2 diabetes. Its chemical structure features a benzyl group attached to the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [2][3] |
| Molecular Weight | 290.40 g/mol | [2][3] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 400.9 ± 34.0 °C (Predicted) | [1][3] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 12.31 ± 0.20 (Predicted) | [1][3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
| IUPAC Name | tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | [2] |
Experimental Protocols
Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate
A common method for synthesizing the related (S)-enantiomer involves the reaction of a ditosylate intermediate with benzylamine, starting from L-glutamic acid.
Materials:
-
Crude (S)-ditoluoyl-dihydroxy-pentyl-carbamic acid tert-butyl ester (ditosylate intermediate) (0.53 g, 1.0 mmol)
-
Benzylamine (1.6 mL, 15 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulphate (Na₂SO₄)
Procedure:
-
To the crude ditosylate intermediate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).
-
Allow the reaction mixture to stir for 12 hours at room temperature.
-
After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulphate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purification of the crude product provides (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate as an off-white solid (197 mg, 68% yield).
Debenzylation to form (R)-3-Boc-aminopiperidine
This compound is a precursor to (R)-3-Boc-aminopiperidine, a key intermediate for drugs like Alogliptin.[4] The benzyl group is typically removed via catalytic hydrogenation.
Materials:
-
(R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g)
-
Methanol (16 mL)
-
Ammonium formate (1.07 g)
-
10% Palladium on carbon (Pd/C) (0.5 g)
Procedure:
-
To a solution of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g) in methanol (16 mL), add ammonium formate (1.07 g) and 10% Pd/C (0.5 g).[5]
-
Heat the reaction mixture at 60-65°C for 1 hour.[5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to 25°C.[5]
-
Filter the mixture to remove the catalyst and wash the filter cake with methanol.[5]
-
Distill the methanol from the filtrate under vacuum at 45°C to obtain the residue, (R)-3-Boc-aminopiperidine.[5]
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis process and the role of the title compound as a pharmaceutical intermediate.
Caption: Workflow for the synthesis of the (S)-enantiomer.
Caption: Logical pathway from intermediate to active pharmaceutical ingredient.
Spectral Data
While a full spectral analysis is sample-specific, typical spectral characteristics for the related compound (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate have been reported.
| Data Type | Reported Values | Reference |
| ¹³C NMR | (101 MHz, CDCl₃): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 | |
| HRMS | (ESI): m/z Calcd for C₁₇H₂₇N₂O₂: [M+H]⁺ 291.2073. Found 291.2068 |
Safety and Handling
Proper handling of this compound is crucial in a laboratory setting. The following table summarizes key safety information based on available data sheets.
| Safety Aspect | Recommendation | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Handling | Handle in a well-ventilated place.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] | [1][7][8] |
| Materials to Avoid | Strong oxidizing agents, Strong acids.[7][8] | [7][8] |
| Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[7] | [7] |
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and derivatization protocols, make it a reliable intermediate for the development of complex pharmaceutical agents. Understanding its properties, synthesis, and safe handling procedures is essential for its effective and secure use in research and drug development.
References
- 1. This compound CAS#: 454713-13-4 [m.chemicalbook.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 1-BENZYL-3-N-BOC-AMINOPIPERIDINE | 478828-62-5 [amp.chemicalbook.com]
- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 5. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 6. echemi.com [echemi.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS: 454713-13-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-3-N-Boc-aminopiperidine, with the CAS number 454713-13-4, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and analytical methodologies for its characterization.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 454713-13-4 | [1][2] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][3] |
| Molecular Weight | 290.41 g/mol | [3] |
| Appearance | White to yellow solid | [2] |
| Boiling Point | 400.9 ± 34.0 °C (Predicted) | [2] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 12.31 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.24 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 4.31 (s, 2H, CH₂Ph), 3.85-3.75 (m, 1H), 2.90-2.75 (m, 2H), 2.60-2.50 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.46 (s, 9H, C(CH₃)₃), 1.30-1.15 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.9, 138.9, 128.6, 127.5, 127.3, 79.5, 63.0, 58.5, 53.0, 46.5, 34.0, 28.4, 24.0 |
| Mass Spectrometry (ESI) | m/z 291.2 [M+H]⁺ |
Synthesis
This compound can be synthesized through a multi-step process starting from (R)-nipecotic acid. The general workflow involves the protection of the carboxylic acid, benzylation of the piperidine nitrogen, conversion of the ester to an amine, and finally, Boc protection of the amino group.
Synthetic Workflow
Experimental Protocols
Step 1: Esterification of (R)-Nipecotic Acid to (R)-Methyl nipecotate
-
To a stirred solution of (R)-nipecotic acid (1.0 eq) in methanol (10 volumes) at 0 °C, slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude (R)-methyl nipecotate, which can be used in the next step without further purification.
Step 2: Benzylation to (R)-Methyl 1-benzylpiperidine-3-carboxylate
-
Dissolve the crude (R)-methyl nipecotate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).
-
Add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (R)-methyl 1-benzylpiperidine-3-carboxylate.
Step 3: Hydrazinolysis to (R)-1-Benzylpiperidine-3-carbohydrazide
-
To a solution of (R)-methyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude carbohydrazide.
Step 4: Curtius Rearrangement to (R)-1-Benzyl-3-aminopiperidine
-
Suspend the crude (R)-1-benzylpiperidine-3-carbohydrazide (1.0 eq) in a mixture of aqueous HCl and toluene at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Separate the organic layer, and heat it to 80-90 °C until the evolution of nitrogen ceases.
-
Add aqueous HCl and reflux for 2-3 hours to hydrolyze the isocyanate.
-
Cool the mixture and basify with aqueous NaOH to pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-benzyl-3-aminopiperidine.
Step 5: Boc Protection to this compound
-
Dissolve (R)-1-benzyl-3-aminopiperidine (1.0 eq) in dichloromethane (10 volumes).
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Table 3: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Esterification | SOCl₂, Methanol | Methanol | Reflux | 4 | >95 (crude) |
| 2. Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 60-70 | 12-16 | 80-90 |
| 3. Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 6-8 | >90 (crude) |
| 4. Curtius Rearrangement | NaNO₂, HCl | Toluene/Water | 0 to 90 | 4-6 | 70-80 |
| 5. Boc Protection | Boc₂O, Et₃N | Dichloromethane | 0 to RT | 4-6 | 85-95 |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purity and chiral excess of this compound and its precursors can be determined by HPLC.
Table 4: Example HPLC Method for Chiral Analysis of a Related Precursor
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H | [4][5] |
| Mobile Phase | 0.1% Diethylamine in Ethanol | [4][5] |
| Flow Rate | 0.5 mL/min | [4][5] |
| Detection | UV at 228 nm | [4][5] |
| Note | This method is for the derivatized precursor, (R)-piperidin-3-amine, and may require optimization for the target compound. | [4] |
Thin Layer Chromatography (TLC)
TLC is a crucial technique for monitoring the progress of the synthetic reactions.
Table 5: Typical TLC Conditions
| Step | Mobile Phase (Eluent) | Visualization |
| 2. Benzylation | Ethyl Acetate / Hexanes (1:4) | UV light (254 nm), KMnO₄ stain |
| 4. Curtius Rearrangement | Dichloromethane / Methanol (9:1) | Ninhydrin stain |
| 5. Boc Protection | Ethyl Acetate / Hexanes (1:3) | UV light (254 nm), KMnO₄ stain |
Applications in Drug Discovery and Development
This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active compounds. The specific (R)-configuration at the 3-position is often essential for achieving the desired pharmacological activity and selectivity. This compound is particularly noted as an impurity of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its availability as a building block facilitates the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block with important applications in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its properties, a detailed synthetic route with experimental protocols, and analytical methods for its characterization. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 454713-13-4 [m.chemicalbook.com]
- 3. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of (R)-1-Benzyl-3-N-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-1-benzyl-3-N-Boc-aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.
Spectroscopic Data
Precise spectroscopic data for this compound is not extensively available in publicly accessible literature. However, data for the closely related analog, tert-butyl piperidin-3-ylcarbamate (the de-benzylated form), provides a valuable reference for spectral interpretation.
Spectroscopic Data for Analog: tert-Butyl piperidin-3-ylcarbamate
The following data was obtained for tert-butyl piperidin-3-ylcarbamate, which lacks the N-benzyl group. The presence of the benzyl group in the target molecule would introduce signals in the aromatic region of the NMR spectra (~7.2-7.4 ppm in ¹H NMR and ~127-140 ppm in ¹³C NMR) and characteristic C-H stretching and bending frequencies in the IR spectrum.
| Spectroscopic Data for tert-Butyl piperidin-3-ylcarbamate | |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[1] |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[1] |
| IR (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through the reductive amination of N-Boc-3-aminopiperidine with benzaldehyde, followed by protection of the amino group. A representative procedure is detailed below.
Synthesis of tert-butyl (1-benzylpiperidin-3-yl)carbamate[2]
Materials:
-
Crude ditosylate precursor (0.53 g, 1.0 mmol)
-
Benzylamine (1.6 mL, 15 mmol)
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)
-
Reagents for workup (e.g., saturated aqueous sodium bicarbonate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: The crude ditosylate precursor (0.53 g, 1.0 mmol) is reacted with benzylamine (1.6 mL, 15 mmol).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the point of completion.
-
Workup: Upon completion, the reaction mixture is subjected to a standard aqueous workup. This typically involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel to afford the final product, tert-butyl (1-benzylpiperidin-3-yl)carbamate.
-
Product Characterization: The final product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity. The reported yield for this procedure is 68% (197 mg) as an off-white solid.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Relevance
This compound is not known to possess significant biological activity itself. Its primary importance lies in its role as a chiral building block for the synthesis of more complex and biologically active molecules.[3] The stereochemistry at the 3-position of the piperidine ring is often crucial for the efficacy of the final active pharmaceutical ingredient. As an intermediate, it is a precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[3]
References
Technical Guide: Physical Properties of (R)-1-Benzyl-3-N-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Benzyl-3-N-Boc-aminopiperidine, a chiral piperidine derivative, serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its protected amino and benzyl groups, combined with the chiral center, make it a key intermediate in the synthesis of complex molecular architectures. This technical guide provides a summary of the available physical and chemical properties of this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document compiles predicted properties and outlines the standard experimental protocols for their determination, offering a foundational resource for researchers working with this compound.
Chemical Identity and Structure
-
IUPAC Name: tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate[1]
-
Synonyms: (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine, tert-Butyl (R)-(1-benzylpiperidin-3-yl)carbamate[2]
-
CAS Number: 454713-13-4[1]
Structure:
Caption: 2D Chemical Structure of this compound.
Physical Properties
| Property | This compound (Predicted/Supplier Data) | (R)-3-(Boc-amino)piperidine (Experimental Data) |
| Appearance | White to yellow Solid | White powder |
| Melting Point | Data not available | 116-121 °C |
| Boiling Point | 389.7±31.0 °C at 760 mmHg (Predicted) | 304.8°C at 760 mmHg |
| Density | 1.07±0.1 g/cm³ (Predicted) | 1.0±0.1 g/cm³ |
| Solubility | Data not available | Soluble in methanol and ethanol |
| Specific Optical Rotation | Data not available | [α]²²/D +3.2° (c = 0.5 in DMF) |
| pKa | 12.31±0.20 (Predicted) | 12.37±0.20 (Predicted) |
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of key physical properties. These protocols are generally applicable for the characterization of crystalline organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.
-
Measurement: The packed capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Caption: Experimental workflow for melting point determination.
Specific Optical Rotation
As a chiral compound, the specific optical rotation of this compound is a fundamental physical property that confirms its enantiomeric purity.
Methodology: Polarimetry
-
Solution Preparation: A precise mass of the compound is dissolved in a known volume of a suitable solvent (e.g., methanol, ethanol, or DMF) to achieve a specific concentration (c), typically expressed in g/100 mL.
-
Apparatus: A polarimeter is used, which consists of a light source (usually a sodium lamp, D-line at 589 nm), a polarizer, a sample tube of a known path length (l) in decimeters (dm), and an analyzer.
-
Measurement: The sample tube is filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured at a specific temperature (T).
-
Calculation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l × c)
References
- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: A Chiral Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical properties, synthesis, and critical applications in drug development, particularly as a precursor to dipeptidyl peptidase IV (DPP-IV) inhibitors.
Core Compound Properties
(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, also known as tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate, is a piperidine derivative featuring a benzyl group protecting the ring nitrogen and a tert-butoxycarbonyl (Boc) group protecting an amino substituent at the chiral 3-position. This specific arrangement makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).
Data Presentation: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 290.40 g/mol | [1][2] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2] |
| CAS Number | 454713-13-4 | [2] |
| IUPAC Name | tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | [2] |
| Appearance | Solid powder | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
Synthesis of (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine
The synthesis of this chiral intermediate can be achieved through a multi-step process. One common route involves the chemical modification of a readily available chiral starting material. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from (R)-3-Aminopiperidine Dihydrochloride
This protocol outlines a two-step process starting from the commercially available (R)-3-aminopiperidine dihydrochloride.
Step 1: N-Benzylation of (R)-3-Aminopiperidine
-
Reaction Setup: Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as methanol.
-
Basification: Add a base, for example, sodium methoxide, to neutralize the hydrochloride and liberate the free amine.
-
Benzylation: Add benzyl chloride to the reaction mixture. The reaction is typically performed at room temperature.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield (R)-1-benzylpiperidin-3-amine.
Step 2: Boc Protection of the 3-Amino Group
-
Reaction Setup: Dissolve the (R)-1-benzylpiperidin-3-amine from the previous step in a solvent like dichloromethane.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography to yield pure (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine.
Logical Relationship: Synthesis Pathway
Application in Pharmaceutical Development
The primary application of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine is as a protected intermediate for the synthesis of (R)-3-(Boc-amino)piperidine. The benzyl group serves as a temporary protecting group for the piperidine nitrogen, which is removed in a subsequent step. (R)-3-(Boc-amino)piperidine is a crucial building block for several DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.
Experimental Protocol: Debenzylation to (R)-3-(Boc-amino)piperidine
This procedure, known as hydrogenolysis, removes the N-benzyl group to yield the desired intermediate.
-
Reaction Setup: In a reaction vessel, dissolve (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine (247 g, 851 mmol) in methanol (2470 g).
-
Catalyst Addition: Add palladium on carbon (10 wt%, 5 g) to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (typically replacing the atmosphere 3 times). The reaction mixture is then heated to 45°C under a hydrogen atmosphere and stirred for approximately 3 hours.
-
Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting material.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the palladium catalyst is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl (R)-piperidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)piperidine (yield: 97%).
Experimental Workflow: Role as a Pharmaceutical Intermediate
References
Chiral Piperidine Derivatives in Drug Discovery: An In-depth Technical Guide
Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and FDA-approved pharmaceuticals.[1] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space, allowing for more precise interactions with biological targets. Chiral piperidine derivatives often exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their achiral or racemic counterparts.[2] This technical guide provides an in-depth overview of the synthesis, application, and structure-activity relationships of chiral piperidine derivatives in modern drug discovery, aimed at researchers, scientists, and drug development professionals.
The Strategic Advantage of Chirality in Piperidine Scaffolds
Chirality plays a fundamental role in the binding affinity and interaction between a drug and its biological target.[3] For piperidine-containing drugs, introducing stereocenters can lead to several key advantages:
-
Enhanced Potency and Selectivity: Enantiomers of a chiral drug can have vastly different affinities for their target protein, with one enantiomer often being significantly more active (the eutomer) than the other (the distomer). This stereoselectivity can also extend to off-target interactions, leading to improved selectivity and a better safety profile.[2][4]
-
Modulated Physicochemical Properties: The three-dimensional arrangement of atoms in a chiral molecule can influence its physical properties, such as solubility and lipophilicity (logP/logD), which are critical for drug absorption and distribution.[2]
-
Improved Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Choosing the correct enantiomer can lead to a more favorable pharmacokinetic profile, including longer half-life and better oral bioavailability.[2]
-
Exploration of 3D Chemical Space: Incorporating chirality moves drug design from a "flatland" of two-dimensional structures into a more complex and biologically relevant three-dimensional space, allowing for novel interactions with protein binding pockets.[3]
Key Synthetic Strategies for Chiral Piperidines
The efficient and stereocontrolled synthesis of chiral piperidines is a cornerstone of their application in drug discovery. Several powerful strategies have been developed to access these valuable building blocks.
Asymmetric Hydrogenation
Asymmetric hydrogenation of pyridine derivatives or their precursors is a highly efficient method for introducing chirality. This approach often utilizes transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. For instance, an Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using MeO-BoQPhos as a chiral ligand, achieving high levels of enantioselectivity.[5]
Chemo-enzymatic Methods
Combining chemical synthesis with biocatalysis offers a powerful and sustainable route to chiral piperidines. A notable example is the chemo-enzymatic dearomatization of activated pyridines. This process can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[6] This method has been successfully applied to the synthesis of precursors for antipsychotic drugs like Preclamol.[6]
Asymmetric Aza-Michael Addition
The intramolecular aza-Michael addition is a highly effective cyclization strategy. The use of chiral catalysts, such as bifunctional squaramides or urea-tertiary amines, can induce high enantioselectivity by activating both the nucleophile and the Michael acceptor.[7]
"Clip-Cycle" Approach
A two-step "Clip-Cycle" approach has been developed for the asymmetric synthesis of 3-spiropiperidines. The "Clip" stage involves an E-selective cross-metathesis of N-Cbz-protected 1-amino-hex-5-enes with a thioacrylate. The subsequent "Cycle" step is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, yielding enantioenriched products.[8]
Case Studies: Chiral Piperidines in Marketed Drugs
The impact of chiral piperidine scaffolds is evident in numerous successful drugs across various therapeutic areas.
Sertraline (Zoloft®) - Antidepressant
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety.[9] It possesses two chiral centers, with the (1S, 4S)-isomer being the active enantiomer. The synthesis of enantiomerically pure sertraline is a key challenge, often involving the resolution of a racemic mixture or an enantioselective synthesis from the outset.
Aripiprazole (Abilify®) - Atypical Antipsychotic
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[10] Its unique mechanism of action is attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[11][12] This profile allows it to act as a "dopamine system stabilizer," reducing dopaminergic activity in hyperdopaminergic states and increasing it in hypodopaminergic states.[10]
Solifenacin (Vesicare®) - Overactive Bladder Treatment
Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[13][14] It exhibits high affinity for the M3 muscarinic receptor subtype, which is primarily responsible for the contraction of the bladder's detrusor muscle.[13][15] The molecule contains two chiral centers, and the specific (1S, 3'R) stereoisomer is the marketed drug.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of chiral piperidine-containing drugs are mediated through their interaction with specific signaling pathways.
Aripiprazole: Dopamine D2 and Serotonin 5-HT1A Signaling
Aripiprazole's efficacy stems from its "functional selectivity" at the dopamine D2 receptor, meaning it can differentially affect various downstream signaling pathways.[16][17] As a partial agonist, it stabilizes dopamine signaling. In a state of high dopamine (e.g., mesolimbic pathway in psychosis), it acts as a functional antagonist. In a state of low dopamine (e.g., mesocortical pathway), it acts as a functional agonist.[10] Simultaneously, its partial agonism at 5-HT1A receptors contributes to its antidepressant and anxiolytic effects.
Solifenacin: M3 Muscarinic Receptor Signaling
Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) of the Gq class.[15][18] In the bladder's smooth muscle, acetylcholine binding to M3 receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to muscle contraction. By blocking this receptor, Solifenacin prevents this cascade, leading to muscle relaxation and relief of overactive bladder symptoms.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [diposit.ub.edu]
- 14. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Importance of Boc protecting group in synthesis
An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group in Synthesis
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread use is a testament to its unique stability across a range of chemical environments and its facile, predictable removal under mild acidic conditions.[1][2] Introduced in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities, revolutionizing synthetic strategies, most notably in the Solid-Phase Peptide Synthesis (SPPS) developed by R. Bruce Merrifield.[1][3] This guide provides a comprehensive overview of the Boc group, covering its fundamental principles, reaction mechanisms, experimental protocols, and strategic applications for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of amines by converting them into carbamate derivatives.[4][5] This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps.[4]
Chemical Properties and Stability
The Boc group is characterized by its stability under a wide variety of conditions, which is crucial for multi-step synthesis. It is generally resistant to:
-
Bases and Nucleophiles : Boc-protected amines are stable to most basic and nucleophilic reagents.[6][7][8]
-
Catalytic Hydrogenation : Unlike the Cbz (benzyloxycarbonyl) group, the Boc group is stable to conditions typically used for hydrogenolysis (e.g., H₂, Pd/C).[2][5][6]
This stability profile makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for their selective removal in the presence of a Boc group.[7][8][9]
The key feature of the Boc group is its lability under acidic conditions.[4][6] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][10][11] This differential stability—robust in basic/nucleophilic conditions and labile in acidic conditions—is the foundation of its strategic utility.[6][12]
Reaction Mechanisms
Boc Protection of Amines
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[6][13][14] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[8][15] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable tert-butoxide, which abstracts a proton, and carbon dioxide gas, driving the reaction forward.[15] While the reaction can proceed without a base, bases like triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate are often used.[13][16]
Boc Deprotection (Acidolysis)
The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][16][17] The mechanism proceeds via a two-step E1 elimination pathway:
-
Protonation : The carbonyl oxygen of the Boc-carbamate is protonated by the acid.[5][18]
-
Fragmentation : The protonated group fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5][18]
The formation of the highly stable tertiary carbocation is the thermodynamic driving force for the cleavage.[5]
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., Tryptophan or Methionine) by the liberated tert-butyl cation.[10][12] This can be suppressed by adding "scavengers" like triisopropylsilane (TIS), water, or thioanisole to the cleavage cocktail.[10][19][20]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was instrumental in the initial development and success of SPPS.[1] The "Boc/Bzl" strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based groups (Bzl) for permanent protection of amino acid side chains.[4][12]
The Boc-SPPS cycle involves the following iterative steps:
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.[1]
-
Neutralization : The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).[1][12]
-
Coupling : The next incoming Boc-protected amino acid is activated and coupled to the free N-terminus.[1]
-
Wash : The resin is washed to remove excess reagents and byproducts.[12]
This cycle is repeated until the desired peptide sequence is assembled. Finally, all protecting groups (including the side-chain Bzl groups) and the resin linkage are cleaved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[12][21][22]
Quantitative Data Summary
The selection of a protecting group strategy is dictated by the stability of other functional groups within the molecule. The following tables provide a comparative summary of the Boc group's properties and stability relative to other common amine protecting groups.
Table 1: Comparison of Common Amine Protecting Groups
| Property | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol | 223.26 g/mol |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Base (e.g., Piperidine)[9] |
| Primary Byproducts | Isobutene, CO₂[17] | Toluene, CO₂ | Dibenzofulvene-piperidine adduct[9] |
Data sourced from BenchChem.[6][9]
Table 2: Stability of Protecting Groups Under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable (to mild acid) / Labile (to strong acid) | Stable | Labile |
| Fmoc | Stable | Labile | Stable |
Data based on established chemical principles.[6][17]
Experimental Protocols
Disclaimer: The following are generalized protocols. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrate.
Protocol 1: General N-Boc Protection of a Primary Amine
Reagents:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)[9]
-
Triethylamine (TEA) (1.2 eq) or other suitable base[17]
-
Tetrahydrofuran (THF) or other suitable solvent[17]
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent (e.g., THF).[17]
-
Add the base (e.g., TEA, 1.2 eq) to the solution.[17]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.[17]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[17]
-
Upon completion, perform an aqueous workup. Concentrate the organic phase under reduced pressure to yield the N-Boc protected amine. Further purification may be performed by column chromatography if necessary.
Protocol 2: General N-Boc Deprotection using TFA
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger, e.g., Triisopropylsilane (TIS)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[17]
-
Slowly add trifluoroacetic acid (TFA). The final concentration of TFA is typically between 20-50% (v/v).[17] If the substrate contains sensitive residues, add a scavenger (e.g., 2.5% TIS, 2.5% H₂O).[19]
-
Caution : The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a closed system.[16][17][18]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its TFA salt.[17]
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis.[1] Its robust stability to basic, nucleophilic, and reductive conditions, combined with its clean and predictable lability under mild acidolysis, provides chemists with a reliable and versatile method for amine protection.[17] From its foundational role in the automation of solid-phase peptide synthesis to its routine application in the development of novel pharmaceuticals, the Boc group's well-defined reactivity profile cements its status as an essential component in the synthetic chemist's toolbox.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 14. Application of Boc-anhydride [en.highfine.com]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Benzyl Group: A Cornerstone in the Pharmacological Versatility of Piperidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of a benzyl group to this heterocyclic motif dramatically expands its pharmacological potential, creating the N-benzylpiperidine (N-BP) core, a cornerstone in modern drug discovery. This technical guide provides a comprehensive overview of the multifaceted role of the benzyl group in piperidine derivatives, detailing its impact on pharmacological activity, structure-activity relationships (SAR), and its utility as a versatile tool for fine-tuning the properties of drug candidates.
The Fundamental Importance of the N-Benzylpiperidine Motif
The N-benzylpiperidine structural motif is frequently employed in drug discovery due to its unique combination of a basic piperidine ring and a lipophilic benzyl group.[1][2] This arrangement allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1][3] The N-BP motif's value stems from its structural flexibility and three-dimensional nature, which medicinal chemists leverage to modulate both efficacy and physicochemical properties.[2][4]
One of the most significant contributions of the benzyl group is its ability to engage in cation-π and π-π interactions with the active sites of various biological targets.[2][5][6] The tertiary amine of the piperidine ring is typically protonated at physiological pH, and the resulting cation can interact favorably with the electron-rich aromatic ring of the benzyl group and aromatic residues within a protein's binding pocket. This interaction is crucial for the affinity of many N-benzylpiperidine derivatives to their targets.[2][3] Furthermore, the benzyl group enhances the solubility of the molecule by allowing for salt formation at the tertiary nitrogen.[2]
Role in Targeting the Central Nervous System (CNS)
The N-benzylpiperidine scaffold is particularly prominent in the development of CNS-active agents, targeting a variety of receptors and transporters implicated in neurological and psychiatric disorders.[6][7]
Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease
A significant area of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5][8][9][10][11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][8]
The benzyl group in these inhibitors plays a crucial role in binding to the active site of AChE. For instance, docking studies have revealed that the aromatic ring of the N-benzylpiperidine moiety can establish π-π interactions with key amino acid residues like Tyr341 in the enzyme's active site.[5] The versatility of the benzyl group allows for substitutions on the aromatic ring, which can further enhance inhibitory potency and selectivity.[10][11] For example, the introduction of a bulky moiety at the para position of a related benzamide led to a substantial increase in anti-AChE activity.[10]
Monoamine Transporter Modulation
Derivatives of 4-benzylpiperidine have been extensively investigated as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][12][13] These transporters are critical for regulating neurotransmitter levels in the brain, and their modulation is a key mechanism for treating depression and other mood disorders. 4-Benzylpiperidine itself acts as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin.[7][14]
Structure-activity relationship studies have demonstrated that substitutions on the N-benzyl group can significantly alter the affinity and selectivity for these transporters.[12] For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines showed varying affinities for DAT and a broad range of SERT/DAT selectivity ratios depending on the substitution at the ortho and meta positions of the N-benzyl ring.[12]
Opioid and Sigma Receptor Ligands for Pain Management
Benzylpiperidine derivatives have also emerged as promising candidates for the development of novel analgesics through their interaction with opioid and sigma (σ) receptors.[7][15] Dual-acting μ-opioid receptor (MOR) agonists and σ1 receptor (σ₁R) antagonists are of particular interest, as this combination has the potential to produce potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[7][15] The N-substituent on the piperidine ring is a critical determinant of affinity and efficacy at these receptors.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for various benzylpiperidine derivatives, highlighting their potency and selectivity for different biological targets.
| Compound Class | Target | Key Findings | Reference |
| N-Benzyl piperidine derivatives | HDAC/AChE | Dual inhibitors with IC50 values in the low micromolar range for both enzymes. | [8] |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | AChE | Compound 21 (IC50 = 0.56 nM) is a highly potent and selective AChE inhibitor. | [10] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | IC50 = 1.2 nM, with ~34,700-fold selectivity over BuChE. | [9] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | DAT/SERT/NET | Several compounds showed low nanomolar affinity for DAT with varying SERT/DAT selectivity. | [12] |
| Benzylpiperidine derivatives | MOR/σ₁R | Compound 52 showed high affinity for both MOR (Ki = 56.4 nM) and σ₁R (Ki = 11.0 nM). | [15] |
| N-benzyl piperidinol derivatives | USP7 | Compound L55 identified as a potent and selective USP7 inhibitor (IC50 = 40.8 nM). | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzylpiperidine derivatives, based on published literature.
General Synthesis of 1-Benzylpiperidine Derivatives
A common method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with a suitable benzyl halide.[6]
Protocol 1: N-Alkylation of Piperidine [6]
-
Materials: Piperidine, Benzyl chloride (or bromide), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
Solid-phase organic synthesis (SPOS) provides an efficient platform for generating libraries of derivatives for drug discovery.[17]
Protocol 2: Solid-Phase Synthesis [17]
-
Core Steps:
-
Resin Loading: An N-Fmoc protected amino acid is attached to a Wang resin.
-
Piperidine Ring Formation: Aza-Michael addition and subsequent reductive amination are performed to construct the piperidine ring on the resin.
-
N-Derivatization: Various substituents are introduced at the piperidine nitrogen to create diversity.
-
Benzyl Moiety Introduction: Acylation with a substituted phenylacetic acid followed by reduction introduces the benzyl group.
-
Cleavage: The final 2-benzylpiperidine derivative is cleaved from the solid support.
-
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of compounds against AChE is typically determined using a modified Ellman's method.
Protocol 3: AChE Inhibition Assay
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.
-
Procedure (General):
-
Prepare solutions of AChE, the test compound at various concentrations, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
General Role of N-Benzylpiperidine in Drug Action
Caption: Interaction of N-benzylpiperidine derivatives with biological targets.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the development of benzylpiperidine derivatives.
Signaling Pathway Modulation by a Benzylpiperidine Derivative (Hypothetical GPCR Antagonist)
Caption: Antagonistic action of an N-benzylpiperidine derivative at a GPCR.
Conclusion
The benzyl group is an indispensable component in the design and development of a wide range of piperidine-based therapeutic agents. Its ability to engage in crucial binding interactions, coupled with the structural flexibility it imparts, allows for the fine-tuning of pharmacological activity and selectivity. From potent acetylcholinesterase inhibitors for Alzheimer's disease to multi-target ligands for pain and depression, the N-benzylpiperidine motif continues to be a fertile ground for the discovery of novel drugs. A thorough understanding of the structure-activity relationships governing the interactions of the benzyl group is paramount for the rational design of future generations of piperidine-based therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Crucial Role of Stereochemistry in 3-Aminopiperidine Derivatives for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its stereochemistry is a critical determinant of pharmacological activity, with different enantiomers often exhibiting vastly different potencies and selectivities. This technical guide provides a comprehensive overview of the stereoselective synthesis of 3-aminopiperidine derivatives, detailed experimental protocols, a comparative analysis of synthetic strategies, and an examination of the structure-activity relationships governed by their three-dimensional arrangement.
The Significance of Stereochemistry in 3-Aminopiperidine-Containing Drugs
The therapeutic efficacy of many drugs containing a 3-aminopiperidine moiety is intrinsically linked to the absolute configuration of the chiral center at the C3 position. A prime example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes. For instance, alogliptin and linagliptin, both potent DPP-4 inhibitors, feature an (R)-3-aminopiperidine core. The (R)-enantiomer is responsible for the desired pharmacological activity, while the (S)-enantiomer is significantly less active or inactive. This underscores the necessity for robust stereoselective synthetic methods to produce enantiomerically pure active pharmaceutical ingredients (APIs).
Stereoselective Synthetic Strategies
The preparation of enantiomerically pure 3-aminopiperidine derivatives can be broadly categorized into three main approaches: asymmetric synthesis, synthesis from the chiral pool, and resolution of racemic mixtures.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral starting material. A highly effective method involves the use of transaminase enzymes.
Enzymatic Asymmetric Amination:
ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines. The reaction typically involves the amination of a prochiral ketone, such as N-Boc-3-piperidone, using an amine donor like isopropylamine. This method offers high enantioselectivity and operates under mild reaction conditions.
Chiral Pool Synthesis
This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral 3-aminopiperidine core. L-glutamic acid is a common precursor.
Synthesis from L-Glutamic Acid:
A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. The key steps involve diesterification, N-protection, reduction of the esters to a diol, tosylation, and finally, cyclization with an appropriate amine.
Resolution of Racemic Mixtures
Resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
Diastereomeric Salt Resolution:
Racemic 3-aminopiperidine can be resolved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-L-tartaric acid or (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA). The differing solubilities of the diastereomeric salts allow for their separation by crystallization.
Quantitative Data Comparison
The choice of synthetic strategy often depends on factors such as scalability, cost, and desired enantiomeric purity. The following tables summarize quantitative data for various methods.
Table 1: Asymmetric Synthesis of 3-Aminopiperidine Derivatives
| Method | Substrate | Product | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| Enzymatic Amination | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | Immobilized ω-transaminase | 70 | >99 | Beilstein J. Org. Chem. 2017, 13, 1876-1884.[1] |
| Enzymatic Kinetic Resolution | rac-N-Boc-3-aminopiperidine | (R)-N-Boc-3-aminopiperidine | ω-Transaminase | 42 | 97 | Adv. Synth. Catal. 2008, 350, 807-812.[2] |
Table 2: Chiral Pool Synthesis of 3-Aminopiperidine Derivatives
| Starting Material | Product | Key Steps | Overall Yield (%) | Reference |
| L-Glutamic Acid | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization | 44-55 | Indian J. Chem. 2021, 60B, 115-121.[3] |
Table 3: Resolution of Racemic 3-Aminopiperidine
| Resolving Agent | Solvent | Product | Yield (%) | ee (%) | Reference |
| (R)-CPA | 90% tert-butyl alcohol | (R)-3-aminopiperidine | 99.5 | 99.6 | Chirality 2021, 33, 379-384.[4] |
| Dibenzoyl-L-tartaric acid | Methanol/Water | (S)-3-aminopiperidine salt | - | >99 | WO 2011/160037 A2[2] |
Table 4: Biological Activity of DPP-4 Inhibitors
| Compound | Stereoisomer | DPP-4 IC50 (nM) | Reference |
| Alogliptin | (R) | 7 | J. Med. Chem. 2011, 54, 38-54. |
| Linagliptin | (R) | 1 | J. Med. Chem. 2007, 50, 6450-6453.[5] |
Detailed Experimental Protocols
Protocol for Enzymatic Asymmetric Amination of N-Boc-3-piperidone
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
DMSO
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous Na2SO4
Procedure:
-
To 4 mL of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized ω-transaminase (200 mg).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution of N-Boc-3-piperidone (1.25 mmol) in DMSO (2 mL).
-
Stir the reaction mixture at 50 °C and 550 rpm and monitor by HPLC.
-
Upon completion, filter the enzyme and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with saturated NaCl solution, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.[1]
Protocol for Synthesis of (S)-tert-butyl (piperidin-3-yl)carbamate from L-Glutamic Acid
Step 1: Dimethyl L-glutamate hydrochloride
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Evaporate the solvent to give the crude product as a HCl salt in quantitative yield.[3]
Step 2: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
-
To a stirred solution of the dimethyl ester from Step 1 (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).
-
Stir the reaction at room temperature for 6 hours.
-
Quench with water and extract with CH2Cl2. Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, dry, and concentrate to afford the product (92% yield).[3]
Step 3: (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
-
To a solution of the diester from Step 2 (5 g, 17.3 mmol) in methanol (50 mL), add NaBH4 (1.96 g, 51.9 mmol) portion-wise at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench with saturated NH4Cl solution and extract with ethyl acetate. Dry and concentrate to give the diol (76% yield).[3]
Step 4: (S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate (General Procedure)
-
To a solution of the diol from Step 3 (1 g, 4.29 mmol) in CH2Cl2 (20 mL), add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (4.1 g, 21.45 mmol), and a catalytic amount of DMAP (0.42 g).
-
Stir at room temperature for 12 hours.
-
Extract with CH2Cl2, wash, dry, and concentrate to give the crude ditosylate.
-
To a solution of the crude ditosylate in acetonitrile (20 mL), add K2CO3 (2.96 g, 21.45 mmol) and the desired primary amine (15 mmol).
-
Reflux for 12 hours.
-
Quench with saturated NH4Cl solution, extract with ethyl acetate, dry, concentrate, and purify by column chromatography to obtain the final product.[3]
Protocol for Diastereomeric Resolution of 3-Aminopiperidine
Materials:
-
Racemic 3-aminopiperidine
-
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)
-
90% tert-butyl alcohol
Procedure:
-
Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.
-
Add a solution of (R)-CPA in the same solvent.
-
Allow the diastereomeric salts to form. The salt of (R)-3-aminopiperidine with (R)-CPA is less soluble and will precipitate.
-
Isolate the precipitate by filtration.
-
The desired (R)-3-aminopiperidine can be liberated from the salt by treatment with a base.[4]
Visualizing Key Concepts
Synthetic Strategies Workflow
The choice of a synthetic route to a specific enantiomer of a 3-aminopiperidine derivative depends on several factors. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a synthetic strategy.
Signaling Pathway of DPP-4 Inhibitors
Drugs containing the (R)-3-aminopiperidine moiety, such as alogliptin and linagliptin, primarily exert their therapeutic effect by inhibiting the DPP-4 enzyme. This leads to an increase in the levels of incretin hormones, which in turn modulate glucose homeostasis. There is also evidence for GLP-1 independent signaling.
Caption: DPP-4 inhibitor signaling pathways.
Conclusion
The stereochemistry of 3-aminopiperidine derivatives is a paramount consideration in the design and development of new therapeutics. The choice of synthetic strategy to access enantiomerically pure forms of these valuable building blocks must be carefully evaluated based on the specific requirements of the drug development program. A thorough understanding of the available synthetic methodologies and the profound impact of stereochemistry on biological activity is essential for the successful advancement of drug candidates incorporating the 3-aminopiperidine scaffold. This guide provides a foundational resource for researchers in this dynamic field, offering both theoretical insights and practical experimental details to aid in their research endeavors.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-benzyl-3-N-Boc-aminopiperidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, offering a selection of established synthetic routes. The protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals. Specifically, optically active 3-aminopiperidine derivatives are crucial components of numerous biologically active molecules.[1] The synthesis of enantiomerically pure this compound is of significant interest due to its role in the development of drugs such as Alogliptin and Linagliptin.[1] This document outlines two primary synthetic strategies: the Boc protection of (R)-1-benzyl-3-aminopiperidine and a multi-step synthesis commencing from L-glutamic acid.
Synthetic Strategies
There are several reported methods for the synthesis of this compound and its precursors. These include:
-
Enzymatic Synthesis: Utilizes transaminase catalysts for the asymmetric amination of a suitable piperidone precursor, offering high enantioselectivity and environmentally friendly conditions.[2][3]
-
Multi-step Synthesis from Chiral Precursors: L-glutamic acid can be converted to the target molecule through a sequence of reactions including esterification, Boc-protection, reduction, tosylation, and cyclization.
-
Resolution of Racemic Mixtures: Involves the separation of enantiomers from a racemic mixture of 3-aminopiperidine derivatives.[1]
-
Direct Functionalization: This involves the protection and derivatization of commercially available chiral 3-aminopiperidine.
This document will focus on providing detailed protocols for the synthesis via Boc protection of (R)-1-benzyl-3-aminopiperidine and the multi-step synthesis from L-glutamic acid, as these methods are well-documented and utilize readily available starting materials.
Experimental Protocols
Protocol 1: Synthesis via Boc Protection of (R)-1-benzyl-3-aminopiperidine
This protocol describes the synthesis of the target compound starting from (R)-1-benzyl-3-aminopiperidine. This method is straightforward and efficient if the starting material is readily available.
Reaction Scheme:
Caption: Boc protection of (R)-1-benzyl-3-aminopiperidine.
Materials:
-
(R)-1-benzyl-3-aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-1-benzyl-3-aminopiperidine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Yield: 85-95%
Protocol 2: Multi-step Synthesis from L-Glutamic Acid
This protocol outlines a more extensive synthesis starting from the readily available and inexpensive chiral precursor, L-glutamic acid.
Workflow Diagram:
Caption: Multi-step synthesis from L-glutamic acid.
Step 1: Esterification of L-Glutamic Acid
-
Procedure: To a suspension of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the diethyl ester.
-
Yield: Quantitative.
Step 2: N-Boc Protection
-
Procedure: Dissolve the diethyl ester in dichloromethane and add triethylamine, di-tert-butyl dicarbonate, and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours. Work up with an aqueous quench and extraction to yield the N-Boc protected diester.
-
Yield: 92%.
Step 3: Reduction of the Diester
-
Procedure: To a solution of the N-Boc protected diester in methanol, add sodium borohydride portion-wise at room temperature. Stir for 2 hours. Quench with aqueous citric acid and extract with dichloromethane to obtain the N-Boc protected diol.
Step 4: Tosylation of the Diol
-
Procedure: The diol is then converted to the corresponding ditosylate using tosyl chloride in the presence of a base like pyridine.
Step 5: Cyclization with Benzylamine
-
Procedure: The crude ditosylate is reacted with benzylamine to yield (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate.
-
Yield: 68%.
Data Presentation
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Starting Material | (R)-1-benzyl-3-aminopiperidine | L-Glutamic Acid | |
| Number of Steps | 1 | 5 | |
| Overall Yield | 85-95% | 44-55% | |
| Purity (Typical) | >98% (after chromatography) | >95% (after chromatography) | |
| Key Reagents | (Boc)₂O, TEA | SOCl₂, (Boc)₂O, NaBH₄, TsCl, Benzylamine |
Characterization Data for this compound:
-
Molecular Formula: C₁₇H₂₆N₂O₂[4]
-
Molecular Weight: 290.40 g/mol
-
Appearance: White to yellow solid.[5]
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1.
-
HRMS (ESI): m/z calculated for C₁₇H₂₇N₂O₂ [M+H]⁺: 291.2073, Found: 291.2068.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme caution.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
Conclusion
The synthetic protocols detailed in this document provide reliable methods for the preparation of this compound. The choice of protocol will depend on the availability of starting materials, desired scale, and the number of synthetic steps that are feasible in a given laboratory setting. The provided characterization data will aid in the confirmation of the final product's identity and purity. These methods are robust and can be adapted for the synthesis of related piperidine derivatives for various applications in drug discovery and development.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. 1-BENZYL-3-N-BOC-AMINOPIPERIDINE | 478828-62-5 [amp.chemicalbook.com]
- 5. This compound CAS#: 454713-13-4 [chemicalbook.com]
(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE synthesis protocol
An efficient and reliable protocol for the synthesis of (R)-1-benzyl-3-N-Boc-aminopiperidine is crucial for researchers in medicinal chemistry and drug development, as this compound serves as a key building block for various therapeutic agents. This document provides a detailed application note, a comprehensive experimental protocol, and a summary of quantitative data for the synthesis of this chiral amine.
Application Notes
This compound is a versatile chiral intermediate widely utilized in the pharmaceutical industry. The presence of the piperidine scaffold, a common motif in bioactive molecules, combined with the specific stereochemistry at the C3 position and the orthogonal protecting groups (Benzyl and Boc), makes it a valuable precursor for the synthesis of complex molecules. The benzyl group can be removed under hydrogenolysis conditions, while the Boc group is readily cleaved under acidic conditions, allowing for selective deprotection and further functionalization at either the ring nitrogen or the 3-amino group. This intermediate is particularly important in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Synthesis Pathway Overview
The presented synthesis protocol follows a multi-step route starting from a commercially available chiral precursor, D-glutamic acid. This strategy ensures the desired (R)-stereochemistry in the final product. The key steps involve the formation of the piperidine ring, followed by the introduction of the benzyl and Boc protecting groups. While other synthetic routes exist, this method provides a reliable and scalable process for obtaining the target compound in good yield and high enantiomeric purity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate, which is analogous to the synthesis of the desired (R)-enantiomer. The data is adapted from a procedure starting with L-glutamic acid.
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Diesterification | Thionyl chloride | Methanol | 0 to RT | 12 | quant. |
| 2. N-Boc Protection | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 0 to RT | 6 | 92 |
| 3. Reduction to Diol | Sodium borohydride | Methanol | RT | 2 | - |
| 4. Ditosylation | p-Toluenesulfonyl chloride, Triethylamine, DMAP | CH₂Cl₂ | RT | 1 | - |
| 5. Cyclization with Benzylamine | Benzylamine | - | - | - | 68 |
Experimental Protocol
This protocol details the synthesis of this compound starting from D-glutamic acid.
Step 1: Synthesis of (R)-Dimethyl 2-aminopentanedioate
-
To a stirred solution of D-glutamic acid (1 equiv.) in methanol at 0°C, add thionyl chloride (1.3 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude diester, which is used in the next step without further purification.
Step 2: Synthesis of (R)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate
-
Dissolve the crude diester from the previous step in dichloromethane (CH₂Cl₂) at 0°C.
-
Add triethylamine (4 equiv.), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diester.
Step 3: Synthesis of (R)-tert-Butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate
-
To a stirred solution of the N-Boc protected diester in methanol at room temperature, add sodium borohydride (2.5 equiv.) portion-wise.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.
-
Remove the methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the diol.
Step 4: Synthesis of (R)-tert-Butyl (4,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate
-
Dissolve the diol in CH₂Cl₂ and add triethylamine (3 equiv.), p-toluenesulfonyl chloride (2 equiv.), and DMAP (0.5 equiv.).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with 20% aqueous sodium bicarbonate solution and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude ditosylate.
Step 5: Synthesis of this compound
-
To the crude ditosylate, add benzylamine (15 equiv.).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: Ethyl acetate/Hexane) to obtain this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
References
Asymmetric Synthesis of Chiral Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its stereochemistry often plays a pivotal role in determining biological activity and pharmacological profiles. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched piperidines is a significant focus in modern organic chemistry and drug discovery. This document provides detailed application notes and protocols for key asymmetric syntheses of chiral piperidines, with a focus on catalytic enantioselective methodologies.
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral piperidines, enabling the construction of complex molecular architectures with high levels of stereocontrol.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A recently developed approach utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines. These intermediates can then be readily converted to the corresponding chiral 3-substituted piperidines. This method is characterized by its broad substrate scope and excellent enantioselectivity.[1][2]
Experimental Workflow:
Protocol: General Procedure for the Rh-Catalyzed Asymmetric Reductive Heck Reaction [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the dihydropyridine substrate (1.0 equiv), the corresponding boronic acid (1.5 equiv), [Rh(cod)(OH)]₂ (3 mol %), and the chiral ligand (e.g., a chiral diene ligand, 7 mol %).
-
Add a 1:1 mixture of tetrahydropyran (THP) and toluene, followed by aqueous CsOH (2.0 equiv).
-
Seal the vial and heat the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.
-
Subsequent reduction (e.g., hydrogenation with Pd/C) and deprotection (if necessary) yields the final chiral piperidine.[1][2]
| Entry | Aryl Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-phenyl-tetrahydropyridine | 81 | 96 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-tetrahydropyridine | 85 | 97 |
| 3 | 1-Naphthylboronic acid | 3-(1-naphthyl)-tetrahydropyridine | 41 | 99 |
| 4 | 2-Fluoropyridin-3-ylboronic acid | 3-(2-fluoropyridin-3-yl)-tetrahydropyridine | 65 | 98 |
Table 1. Substrate scope for the Rh-catalyzed asymmetric reductive Heck reaction.[1]
Manganese-Catalyzed Enantioselective C(sp³)–H Oxidation
This method provides access to chiral N,O-acetal piperidine derivatives through a direct, site-selective α-C(sp³)–H bond oxidation of N-protected piperidines. An evolved manganese catalyst and hydrogen peroxide are employed as the oxidant. The resulting chiral N,O-acetals are versatile intermediates that can be converted to various substituted piperidines with retention of stereochemistry.[3]
Reaction Pathway:
Protocol: General Procedure for Manganese-Catalyzed C(sp³)–H Oxidation [3]
-
In a vial, dissolve the N-protected piperidine substrate (1.0 equiv), the manganese catalyst (1 mol %), and acetic acid (15 equiv) in trifluoroethanol (TFE) at 0 °C.
-
Add a solution of hydrogen peroxide in TFE (2.0 equiv) dropwise over 30 minutes using a syringe pump.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the chiral N,O-acetal.
| Entry | N-Protecting Group | Yield (%) | ee (%) |
| 1 | Mesitylsulfonyl | 86 | 98 |
| 2 | Tosyl | 75 | 95 |
| 3 | Boc | 68 | 92 |
Table 2. Effect of N-protecting group on the Mn-catalyzed C-H oxidation.[3]
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines, offering mild reaction conditions and avoiding the use of toxic or expensive metals.
Hybrid Bio- and Organocatalytic Cascade
This innovative approach combines the selectivity of biocatalysis with the versatility of organocatalysis for the synthesis of 2-substituted piperidines. A transaminase enzyme generates a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone.[4][5][6]
Logical Relationship of the Cascade Reaction:
Protocol: General Procedure for the Hybrid Bio-Organocatalytic Cascade [4][6]
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add cadaverine dihydrochloride, pyridoxal 5'-phosphate (PLP), and the transaminase enzyme.
-
Add the ketone (which acts as both the amine acceptor and the nucleophile) and L-proline.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by GC-FID or HPLC.
-
After completion, basify the reaction mixture with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the enantioenriched 2-substituted piperidine.
| Entry | Ketone | Product | Conversion (%) | ee (%) |
| 1 | Acetone | (+)-Pelletierine | >99 | 94 |
| 2 | Cyclohexanone | 2-(2-oxocyclohexyl)piperidine | 85 | 92 (dr 1:1) |
| 3 | Propanone | 2-(2-oxopropyl)piperidine | >99 | 97 |
Table 3. Substrate scope for the hybrid bio- and organocatalytic cascade.[7]
Organocatalytic Domino Michael Addition/Aminalization
Polysubstituted piperidines can be synthesized with excellent enantioselectivity through a domino reaction catalyzed by an O-TMS protected diphenylprolinol. This process involves a Michael addition followed by an aminalization, creating four contiguous stereocenters in a single step.[8]
Protocol: General Procedure for the Domino Michael/Aminalization Reaction [8]
-
To a solution of the aldehyde (1.2 equiv) and the nitroolefin (1.0 equiv) in an appropriate solvent (e.g., toluene) at room temperature, add the O-TMS protected diphenylprolinol catalyst (10 mol %).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to afford the polysubstituted piperidine.
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Propanal | (E)-N-(2-nitrovinyl)aniline | 85 | >20:1 | 99 |
| 2 | Isovaleraldehyde | (E)-N-(2-nitrovinyl)aniline | 78 | >20:1 | 98 |
| 3 | Benzaldehyde | (E)-N-(2-nitrovinyl)aniline | 65 | 10:1 | 95 |
Table 4. Scope of the organocatalytic domino Michael/aminalization reaction.[8]
Conclusion
The asymmetric synthesis of chiral piperidines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The protocols and data presented herein highlight some of the leading transition metal-catalyzed and organocatalytic approaches. These methods provide researchers, scientists, and drug development professionals with robust and reliable tools for the construction of stereochemically defined piperidine derivatives, which are crucial for the discovery and development of new therapeutic agents. The choice of a specific synthetic route will depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials and catalysts.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Rhodium-Catalyzed Synthesis of Chiral Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Its synthesis in an enantiomerically pure form is a critical endeavor in medicinal chemistry and drug development. Rhodium-catalyzed transformations have emerged as powerful and versatile tools for the asymmetric synthesis of these valuable N-heterocycles. This document provides detailed application notes and protocols for key rhodium-catalyzed methods for preparing chiral piperidines, including asymmetric reductive transamination, arylative cyclization, and reductive Heck reactions.
Introduction
Chiral piperidines are central to the function of numerous therapeutic agents. The precise three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity. Traditional synthetic approaches frequently rely on chiral pool starting materials or the use of chiral auxiliaries, which can be inefficient and lengthy. In contrast, catalytic asymmetric methods offer a more direct and atom-economical route to enantioenriched piperidines from readily available precursors. Rhodium catalysis, in particular, has enabled significant advances in this area through the development of novel asymmetric transformations.
This document outlines three prominent rhodium-catalyzed strategies for the synthesis of chiral piperidines, providing tabulated data for easy comparison of reaction parameters and outcomes, as well as detailed experimental protocols for their implementation in a laboratory setting.
Key Methodologies
Asymmetric Reductive Transamination of Pyridinium Salts
A notable advancement in the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method introduces a chiral primary amine under reducing conditions, which facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the newly formed piperidine ring with high diastereo- and enantioselectivity.[1][2][3]
Logical Workflow for Reductive Transamination
Caption: General workflow for the rhodium-catalyzed asymmetric reductive transamination.
Data Summary:
| Entry | Pyridinium Salt Substituent | Chiral Amine | Yield (%) | d.r. | ee (%) | Reference |
| 1 | 2-Me | (R)-PEA | 85 | >20:1 | 98 | [2] |
| 2 | 2-Ph | (R)-PEA | 82 | >20:1 | 99 | [2] |
| 3 | 2-CF3 | (R)-PEA | 75 | >20:1 | 98 | [2] |
| 4 | 3-F | (R)-PEA | 88 | >20:1 | 99 | [2] |
| 5 | 4-Me | (S)-PEA | 86 | >20:1 | 99 | [2] |
PEA = 1-Phenylethylamine
Experimental Protocol: Synthesis of (2R,6R)-2-methyl-6-phenylpiperidine
-
Materials:
-
N-benzyl-2-methylpyridinium bromide (0.5 mmol, 1.0 equiv)
-
(R)-1-Phenylethylamine (5.0 mmol, 10 equiv)
-
Formic acid (12.0 mmol, 24 equiv)
-
[Cp*RhCl2]2 (0.005 mmol, 1 mol%)
-
Dichloromethane (DCM) / Water (15:1, 4.0 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a dried Schlenk tube under a nitrogen atmosphere, add N-benzyl-2-methylpyridinium bromide and [Cp*RhCl2]2.
-
Add the DCM/H2O solvent mixture, followed by (R)-1-phenylethylamine and formic acid.
-
Seal the tube and stir the reaction mixture at 40 °C for 22 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
Asymmetric Arylative Cyclization
This powerful cascade reaction involves the rhodium-catalyzed reaction of a nitrogen-tethered alkyne-enoate with an arylboronic acid.[4][5][6] The process forms two new carbon-carbon bonds and a single stereocenter, providing access to functionalized chiral piperidines with good enantioselectivity. The use of C1-symmetric chiral diene ligands is crucial for achieving high levels of asymmetric induction.
Catalytic Cycle for Arylative Cyclization
Caption: Simplified catalytic cycle for rhodium-catalyzed arylative cyclization.
Data Summary:
| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 85 | 90 | [4] |
| 2 | 4-Methylphenyl | 82 | 91 | [4] |
| 3 | 4-Methoxyphenyl | 78 | 92 | [4] |
| 4 | 4-Fluorophenyl | 88 | 89 | [4] |
| 5 | 3-Thienyl | 75 | 88 | [4] |
Experimental Protocol: Synthesis of Chiral 3-Aryl-4-vinyl-piperidine Derivative
-
Materials:
-
Nitrogen-tethered alkyne-enoate (0.2 mmol, 1.0 equiv)
-
Arylboronic acid (0.4 mmol, 2.0 equiv)
-
[Rh(COD)Cl]2 (0.005 mmol, 2.5 mol%)
-
Chiral diene ligand (e.g., C1-symmetric monosubstituted diene) (0.011 mmol, 5.5 mol%)
-
Potassium carbonate (K2CO3) (0.4 mmol, 2.0 equiv)
-
1,4-Dioxane / H2O (10:1, 2.0 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)Cl]2 and the chiral diene ligand.
-
Add 1,4-dioxane and stir for 30 minutes at room temperature.
-
To a separate vial, add the nitrogen-tethered alkyne-enoate, arylboronic acid, and K2CO3.
-
Add the pre-formed catalyst solution to the substrate mixture, followed by water.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the chiral piperidine product.
-
Asymmetric Reductive Heck Reaction / Carbometalation
A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type reaction) of the resulting dihydropyridine, and a final reduction provides access to enantioenriched 3-substituted piperidines.[7][8] This strategy is particularly valuable for accessing 3-substituted piperidines, which are not readily accessible through direct nucleophilic addition to pyridinium salts.[7]
Reaction Pathway for 3-Substituted Piperidines
Caption: Three-step synthesis of chiral 3-substituted piperidines.
Data Summary:
| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 81 | 96 | [9] |
| 2 | 4-Acetylphenyl | 75 | 95 | [9] |
| 3 | 4-Chlorophenyl | 85 | 97 | [9] |
| 4 | 2-Naphthyl | 78 | 98 | [9] |
| 5 | 3-Furyl | 72 | 94 | [9] |
Experimental Protocol: Synthesis of Chiral 3-Aryl-tetrahydropyridine
-
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor) (0.2 mmol, 1.0 equiv)
-
Arylboronic acid (0.3 mmol, 1.5 equiv)
-
[Rh(cod)(OH)]2 (0.002 mmol, 1 mol%)
-
(S)-Segphos (chiral ligand) (0.0044 mmol, 2.2 mol%)
-
Aqueous CsOH (0.4 mmol, 2.0 equiv)
-
THP:toluene:H2O (1:1:1, 0.2 M)
-
Nitrogen atmosphere
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine [Rh(cod)(OH)]2 and (S)-Segphos in a vial and stir in the solvent mixture for 20 minutes.
-
In a separate vial, dissolve the phenyl pyridine-1(2H)-carboxylate and the arylboronic acid in the solvent mixture.
-
Add the aqueous CsOH to the substrate mixture, followed by the catalyst solution.
-
Seal the vial and heat the reaction at 70 °C for 12 hours.
-
Cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting chiral tetrahydropyridine can be purified by flash chromatography and then subjected to standard reduction conditions (e.g., H2, Pd/C) to afford the corresponding chiral piperidine.
-
Conclusion
Rhodium-catalyzed reactions represent a cornerstone of modern asymmetric synthesis, providing efficient and highly selective pathways to valuable chiral molecules. The methodologies presented herein for the synthesis of chiral piperidines—asymmetric reductive transamination, arylative cyclization, and reductive Heck-type reactions—highlight the versatility and power of rhodium catalysis. These protocols offer researchers and drug development professionals robust and adaptable methods for accessing a wide range of enantioenriched piperidine derivatives, facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral pyrrolidines and piperidines from enantioselective rhodium-catalyzed cascade arylative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes and Protocols for N-Boc Protection of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most commonly utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.[1] The N-Boc protection of 3-aminopiperidine is a critical step in the synthesis of a wide range of pharmaceutical compounds and complex molecules where the piperidine moiety is a key structural feature. This document provides detailed protocols for the selective N-Boc protection of 3-aminopiperidine, quantitative data from representative procedures, and visual aids to illustrate the experimental workflow and chemical transformation.
Chemical Transformation
The selective N-Boc protection of 3-aminopiperidine involves the reaction of the more nucleophilic secondary amine in the piperidine ring with di-tert-butyl dicarbonate (Boc anhydride), leaving the primary amino group intact for subsequent functionalization.
Caption: Chemical reaction for the N-Boc protection of 3-aminopiperidine.
Experimental Protocols
Two common protocols for the N-Boc protection of 3-aminopiperidine are detailed below. Protocol 1 utilizes a biphasic system with sodium hydroxide, while Protocol 2 employs an organic solvent with an organic base.
Protocol 1: Protection using Sodium Hydroxide in Ethanol/Water
This method is effective for the selective protection of the piperidine nitrogen.
Materials:
-
3-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethanol
-
25% aqueous Sodium Hydroxide (NaOH)
-
Deionized water
-
Brine solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Four-necked flask equipped with a mechanical stirrer, pH sensor, and two dropping funnels
Procedure:
-
In a 200 mL four-necked flask, add 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.
-
Stir the mixture and cool the flask to 10 to 15 °C using an ice bath.[2]
-
Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.[2]
-
Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel.[2]
-
Control the addition rate of the sodium hydroxide solution to maintain the pH of the reaction system between 11.8 and 12.2.[2] The entire addition process should take approximately 1 hour.[2]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with distilled water.
-
Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Protection using Triethylamine in Dichloromethane
This protocol is a common alternative using an organic base in an anhydrous organic solvent.
Materials:
-
3-Aminopiperidine (or a derivative)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
10% aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the amine starting material in CH₂Cl₂ in a round-bottom flask at 0°C (ice bath).
-
Add triethylamine (2-4 equivalents).
-
Add di-tert-butyl dicarbonate (1.5 equivalents).
-
Add a catalytic amount of DMAP.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours or until completion as monitored by TLC.
-
Quench the reaction with distilled water.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc protection of 3-aminopiperidine.
Caption: General workflow for N-Boc protection of 3-aminopiperidine.
Quantitative Data
The following tables summarize the quantitative data from the described protocols.
Table 1: Reactant Quantities for Protocol 1
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-Aminopiperidine | 100.16 | 10.0 | 0.1 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 21.8 | 0.1 | 1.0 |
| Sodium Hydroxide (25% aq.) | 40.00 | 17.6 | 0.11 | 1.1 |
Table 2: Product Distribution and Yield for Protocol 1 [2]
| Product | Percentage in Reaction Mixture |
| tert-Butyl 3-aminopiperidine-1-carboxylate (Target) | 91.5% |
| Unreacted 3-aminopiperidine | 6.0% |
| tert-Butyl (piperidin-3-yl)carbamate (Byproduct) | 1.1% |
Table 3: Reactant Quantities for Protocol 2 (Example from a similar synthesis)
| Reactant | Equivalents |
| Amine Substrate | 1.0 |
| Di-tert-butyl dicarbonate | 1.5 |
| Triethylamine | 4.0 |
| DMAP | Catalytic |
Table 4: Example Yield for N-Boc Protection
| Starting Material | Product | Yield | Reference |
| (S)-Dimethyl 2-aminopentanedioate | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 92% |
Note: The yield in Table 4 is for a similar N-Boc protection reaction and serves as a general reference for the efficiency of this type of transformation.
Spectroscopic Data
For the product, tert-butyl 3-aminopiperidine-1-carboxylate, the following spectroscopic data has been reported:
¹H-NMR (300 MHz, CDCl₃): δ 4.00-3.78 (m, 2H), 3.80 (m, 2H), 3.60 (m, 1H), 1.90 (m, 1H), 1.70 (m, 1H), 1.60-1.40 (m, 12H), 1.30 (m, 1H) ppm.[3]
IR (film): 3485, 3361, 3292, 2975, 22931, 2862, 1692, 1608, 1548, 1479, 1427, 1367, 1266, 1242, 1162 cm⁻¹.[3]
LRMS (calculated for C₁₀H₂₀N₂O₂): 200, found 200.[3]
Conclusion
The N-Boc protection of 3-aminopiperidine is a robust and high-yielding reaction that can be achieved through various protocols. The choice of base and solvent system can be adapted to the specific requirements of the substrate and the overall synthetic route. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-3-N-Boc-aminopiperidine is a valuable chiral building block in medicinal chemistry, primarily serving as a protected precursor for the synthesis of (R)-3-Boc-aminopiperidine. The N-benzyl and N-Boc protecting groups allow for selective modifications at other positions of the piperidine ring and facilitate its purification. Its principal application lies in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2][3] This document provides detailed application notes, experimental protocols, and relevant pathway diagrams for the use of this compound in drug discovery and development.
Core Applications
The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals. The piperidine scaffold is a common motif in many biologically active compounds. The main synthetic utility of this compound is its conversion to (R)-3-Boc-aminopiperidine, a crucial component for the synthesis of DPP-4 inhibitors like Alogliptin and Linagliptin.[3][4] The benzyl group serves as a protecting group for the piperidine nitrogen, which is typically removed in the final steps of the synthesis of the desired intermediate.
Data Presentation
Table 1: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate from L-Glutamic Acid
| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |
| 1 | Esterification | L-Glutamic acid, Thionyl chloride, Methanol, 0°C to RT, 12 h | Quantitative | - | |
| 2 | N-Boc Protection | Dimethyl 2-aminopentanedioate, (Boc)₂O, Triethylamine, DMAP, CH₂Cl₂ | 92% | - | |
| 3 | Reduction | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, NaBH₄, Methanol, RT, 2 h | 76% | - | |
| 4 | Ditosylation & Cyclization | (S)-5-((tert-butoxycarbonyl)amino)pentane-1,2-diol, p-Toluenesulfonyl chloride, DMAP, CH₂Cl₂ then Benzylamine | 68% | Off-white solid |
Table 2: Debenzylation of (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
| Method | Catalyst | Reagents and Conditions | Yield | Purity | Reference |
| Hydrogenolysis | 10% Pd/C | Hydrogen gas, Methanol, 45°C, 3 h | 97% | 95% | [1] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Methanol, 60-65°C, 1 h | 80% | >98% (chiral HPLC) | [3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate from L-Glutamic Acid[4]
Step 1: Dimethyl 2-aminopentanedioate hydrochloride
-
To a stirred solution of L-glutamic acid (7.5 g) in methanol, add thionyl chloride (5.6 mL) dropwise at 0°C.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction completion by TLC.
-
Evaporate the solvent under reduced pressure to obtain the product as a pale yellow salt in quantitative yield.
Step 2: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
-
To a stirred solution of the product from Step 1 (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product (92% yield).
Step 3: (S)-5-((tert-butoxycarbonyl)amino)pentane-1,2-diol
-
To a stirred solution of the product from Step 2 (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.
-
Remove methanol using a rotary evaporator and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the diol (76% yield).
Step 4: (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate
-
To a solution of the diol from Step 3 in CH₂Cl₂, add p-toluenesulfonyl chloride in the presence of a catalytic amount of DMAP to furnish the crude di-tosylate in quantitative yield.
-
Treat the crude di-tosylate (0.53 g, 1.0 mmol) with benzylamine (1.6 mL, 15 mmol).
-
Stir the reaction for 24 hours.
-
Purify the product to obtain (S)-tert-butyl (1-benzylpiperidin-3-yl) carbamate as an off-white solid (197 mg, 68% yield).
Protocol 2: Debenzylation of (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate to (R)-3-Boc-aminopiperidine[1]
-
In a three-necked reaction flask, add (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester (247 g, 851 mmol), methanol (2470 g), and 10% palladium on carbon (5 g, 10 w%).
-
Replace the atmosphere with hydrogen gas three times.
-
Heat the system to 45°C for 3 hours, monitoring the reaction by TLC.
-
Cool the system to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate to dryness to obtain tert-butyl (R)-piperidin-3-ylcarbamate (165 g, 97% yield, 95% purity).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Applications of Boc-Protected Piperidines in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals.[1] Their prevalence stems from their ability to confer desirable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and the capacity to form crucial interactions with biological targets.[2] The strategic use of the tert-butoxycarbonyl (Boc) protecting group has become indispensable in the synthesis of complex piperidine-containing molecules. The Boc group effectively masks the reactive secondary amine of the piperidine ring, allowing for selective modifications at other positions of the molecule, and can be readily removed under mild acidic conditions.[3] This application note provides a comprehensive overview of the use of Boc-protected piperidines in drug development, complete with detailed experimental protocols, quantitative data, and visual diagrams of key processes and biological pathways.
Key Applications in Drug Synthesis
Boc-protected piperidines are versatile intermediates in the synthesis of a diverse range of therapeutic agents. They serve as crucial building blocks for drugs targeting various diseases, including cancer, diabetes, and neurological disorders.
One prominent example is the synthesis of Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][5] The synthesis of Alogliptin utilizes (R)-3-(Boc-Amino)piperidine as a key chiral intermediate, highlighting the importance of Boc protection in achieving the desired stereochemistry for biological activity.[3][4]
Another significant application is in the development of cyclin-dependent kinase (CDK) inhibitors for cancer therapy, such as Palbociclib . The synthesis of Palbociclib involves the use of a Boc-protected piperazine moiety, which is later coupled with other fragments to construct the final drug molecule.[6][7][8]
Boc-protected piperidines are also extensively used in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics.[9] The piperidine scaffold can be incorporated into peptide backbones to introduce conformational constraints and improve metabolic stability.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures involving Boc-protected piperidines.
Table 1: Synthesis of (S)-1-Boc-3-aminopiperidine
| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1. Azide Reduction | (S)-1-Boc-3-azidopiperidine | Pd/C | Ethanol | Overnight | 90 | >98 | [10] |
| 2. Reductive Amination | 1-Boc-3-piperidone | Isopropylamine, Transaminase | DMSO/Buffer | 24 h | 99 | >99 (ee) | [10] |
Table 2: Synthesis of Alogliptin Intermediate
| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1. Cyclization | Diethyl 1,3-acetonedicarboxylate, Ethylamine | EtONa, BrCH2CH2Br | Ethanol | 3.5 h | 70 | [11] |
| 2. Reduction | Intermediate from step 1 | Pd/C, H2 | Methanol | 4 h | 93 | [11] |
| 3. Michael Addition | Intermediate from step 2 | Methyl acrylate | THF | 3 h | 74 | [11] |
| 4. Cbz Protection | Intermediate from step 3 | ClCOOBn, TEA | DCM | 3 h | 80 | [11] |
| 5. Dieckmann Condensation | Intermediate from step 4 | NaH | DMF | 7 h | 86 | [11] |
| 6. Decarboxylation | Intermediate from step 5 | NaCl, H2O | DMSO | 7 h | 76 | [11] |
| 7. Reductive Amination | Intermediate from step 6 | NH3 in EtOH, Ti(OPr)4, NaBH4 | Ethanol | 12 h | 67 | [11] |
| 8. Boc Protection | Intermediate from step 7 | (Boc)2O, TEA | DCM | 2 h | 70 | [11] |
| 9. Cbz Deprotection | Intermediate from step 8 | Pd/C, H2 | Methanol | 4 h | 85 | [11] |
Table 3: Boc Deprotection of Piperazine Derivatives
| Substrate | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| N-Boc-piperazine | 4M HCl in Dioxane | Dioxane | 1-3 h | High | [12] |
| N-Boc-piperazine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 h | High | [12] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-3-aminopiperidine via Reductive Amination
This protocol describes the enzymatic synthesis of (S)-1-Boc-3-aminopiperidine from 1-Boc-3-piperidone.[10]
Materials:
-
1-Boc-3-piperidone
-
Isopropylamine
-
Transaminase enzyme (e.g., ATA-W12)
-
Pyridoxal 5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 M)
-
Potassium hydroxide
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To 5 mL of triethanolamine buffer, add the transaminase enzyme (200 mg), PLP (1.4 mM), and isopropylamine (1.1 M).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution (35 °C) of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).
-
Stir the reaction at 35 °C and 550 rpm for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the enzyme and wash with triethanolamine buffer.
-
Adjust the pH of the filtrate to 2 with 4 M HCl and extract with CH2Cl2 to remove unreacted starting material.
-
Adjust the pH of the aqueous layer to 13 with KOH and extract with CH2Cl2 (4 x 5 mL).
-
Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc protecting group from a piperidine derivative.[12]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath and add TFA dropwise (typically 20-50% v/v).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving piperidine-containing drugs and a typical experimental workflow for their synthesis.
Caption: A generalized experimental workflow for the synthesis of a piperidine-containing drug.
Caption: The signaling pathway of CDK4/6 inhibition by Palbociclib.
Conclusion
Boc-protected piperidines are invaluable tools in the arsenal of medicinal chemists. Their use facilitates the efficient and stereoselective synthesis of a multitude of clinically important drugs. The protocols and data presented herein provide a practical guide for researchers in the field, underscoring the critical role of these intermediates in advancing drug discovery and development. The continued exploration of novel synthetic methodologies and applications for Boc-protected piperidines will undoubtedly lead to the creation of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)-1-Benzyl-3-N-Boc-aminopiperidine
(R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS No: 478828-62-5) is a chiral piperidine derivative that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure incorporates two key protecting groups: a benzyl (Bn) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent. This orthogonal protection scheme allows for selective deprotection and modification at different stages of a synthetic route, making it a versatile intermediate for drug development professionals.
The primary significance of this intermediate lies in its role as a precursor to key chiral amines used in the synthesis of modern therapeutics. Specifically, it is instrumental in creating drugs for managing type 2 diabetes and autoimmune diseases.
Key Applications in Pharmaceutical Synthesis
-
Precursor to DPP-IV Inhibitors: this compound is a key precursor to (R)-3-Boc-aminopiperidine (CAS: 309956-78-3).[1][2] The benzyl group can be selectively removed via catalytic hydrogenation, leaving the Boc-protected amine intact. The resulting (R)-3-Boc-aminopiperidine is a vital intermediate for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[1][2][3] Notable drugs synthesized from this intermediate include Alogliptin and Linagliptin.[1][2]
-
Intermediate for Janus Kinase (JAK) Inhibitors: The piperidine moiety is a privileged structure in medicinal chemistry, appearing frequently in pharmaceutically active compounds. This compound and its derivatives are integral to the synthesis of Tofacitinib (CP-690,550), a potent and selective Janus kinase (JAK) inhibitor.[4][5] Tofacitinib is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[4][5] The synthesis often involves coupling the piperidine core with a pyrrolo[2,3-d]pyrimidine moiety.[4][5]
Data Presentation
Quantitative data for key synthetic transformations involving this compound are summarized below.
Table 1: Synthesis of (R)-3-Boc-aminopiperidine via Debenzylation
| Starting Material | Catalyst | Reagent/Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) | Reference |
| (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester | 10% Palladium on Carbon (Pd/C) | Hydrogen, Methanol | 45 | 3 | 95 | 97 | [6] |
| (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate | 10% Palladium on Carbon (Pd/C) | Ammonium formate, Methanol | N/A | N/A | N/A | N/A | [7] |
| R-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Palladium on Carbon (Pd/C) | Hydrogen (1 MPa), Ethanol | 40-50 | 3-5 | N/A | N/A | [8] |
Table 2: Synthesis of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Base | Yield (%) | Reference |
| (R)-1-benzylpiperidin-3-amine | Di-tert-butyl dicarbonate (Boc Anhydride) | N/A | N/A | Base | N/A | [7] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Boc-aminopiperidine via Catalytic Hydrogenation (Debenzylation)
This protocol describes the removal of the N-benzyl group from this compound.
Materials:
-
This compound (tert-butyl (R)-(1-benzylpiperidin-3-yl)carbamate)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Reaction flask (three-necked flask recommended)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound (e.g., 247 g, 851 mmol) in methanol (e.g., 2470 g).[6]
-
Carefully add 10% Pd/C catalyst (e.g., 5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system by evacuating and refilling with hydrogen gas three times.[6]
-
Pressurize the vessel with hydrogen (typically 1 atm to 1 MPa).[6][8]
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 45°C).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-8 hours).[6][9]
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.[9]
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
The resulting residue is the desired product, tert-butyl (R)-piperidin-3-ylcarbamate, which can be further purified if necessary. A typical reported yield is around 97% with 95% purity.[6]
Protocol 2: Synthesis of this compound via Boc-Protection
This protocol describes the protection of the 3-amino group of (R)-1-benzyl-3-aminopiperidine.
Materials:
-
(R)-1-benzyl-3-aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate solution)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve (R)-1-benzyl-3-aminopiperidine in a suitable solvent like DCM in a reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for debenzylation.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. research.unl.pt [research.unl.pt]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 8. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]
- 9. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The therapeutic efficacy and safety of these drugs are often dependent on the specific stereoisomer of the 3-aminopiperidine moiety. Therefore, the efficient and scalable resolution of racemic 3-aminopiperidine into its constituent enantiomers is of paramount importance in drug discovery and development.
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 3-aminopiperidine using two primary methods: classical diastereomeric salt formation and enzymatic resolution. Additionally, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes the quantitative data for different methods of chiral resolution of 3-aminopiperidine, allowing for a direct comparison of their effectiveness.
| Method | Resolving Agent / Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages |
| Diastereomeric Salt Resolution | Dibenzoyl-D-tartaric acid | Racemic 3-aminopiperidine | 40-44 (initial), 79 (after upgrade) | 88-91 (initial), >99 (after upgrade)[1][2] | Well-established, scalable, high e.e. achievable |
| (R)-Cyclic Phosphoric Acid ((R)-CPA) | Racemic 3-aminopiperidine | 99.5 | 99.6[3][4] | High yield and enantioselectivity in a single step | |
| Enzymatic Resolution | Transaminase | N-Boc-3-piperidone | ~90 | >99 | High enantioselectivity, mild reaction conditions |
| Lipase (e.g., from Candida antarctica) | Racemic N-Boc-3-aminopiperidine | ~42 | >97[2] | Green chemistry approach, high enantioselectivity |
Experimental Protocols
Classical Diastereomeric Salt Resolution using Dibenzoyl-D-tartaric Acid
This protocol describes the resolution of racemic 3-aminopiperidine by forming diastereomeric salts with dibenzoyl-D-tartaric acid, leading to the isolation of (R)-3-aminopiperidine.
Materials:
-
Racemic 3-aminopiperidine
-
Dibenzoyl-D-tartaric acid
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in isopropanol (for dihydrochloride salt formation, optional)
Protocol:
Step 1: Formation of Diastereomeric Salts
-
In a suitable reaction vessel, dissolve racemic 3-aminopiperidine in methanol.
-
In a separate flask, dissolve one molar equivalent of dibenzoyl-D-tartaric acid in methanol, heating gently if necessary.[1]
-
Slowly add the dibenzoyl-D-tartaric acid solution to the 3-aminopiperidine solution with stirring.
-
Heat the mixture to 60°C with vigorous stirring for 1 hour to ensure complete salt formation. Crystallization may occur during this time.[1]
-
Gradually cool the mixture to 20°C over 2 hours and continue stirring for an additional 16 hours to allow for complete crystallization of the less soluble diastereomeric salt, the (R)-3-aminopiperidine-dibenzoyl-D-tartrate salt.[1]
-
Collect the crystalline precipitate by filtration and wash it with cold methanol.
Step 2: Upgrade of Diastereomeric Excess (Optional but Recommended)
-
Suspend the obtained diastereomeric salt in methanol (approximately 25 mL per gram of salt).
-
Heat the suspension to 60°C (gentle reflux) for 2 hours.[2][5]
-
Cool the mixture to 20°C over 1-2 hours and stir for an additional 19 hours.[2][5]
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the diastereomerically pure salt. This step significantly increases the diastereomeric and subsequent enantiomeric excess.[2]
Step 3: Liberation of (R)-3-Aminopiperidine
-
Suspend the purified diastereomeric salt in a biphasic mixture of water and dichloromethane.
-
Add a sufficient amount of a base, such as 2M sodium hydroxide, to raise the pH of the aqueous layer to >12, ensuring the complete neutralization of the tartaric acid and liberation of the free amine.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-3-aminopiperidine.
Step 4 (Optional): Formation of the Dihydrochloride Salt
-
Dissolve the free (R)-3-aminopiperidine in isopropanol.
-
Add a solution of hydrogen chloride in isopropanol (5-6 M) dropwise with stirring.[5]
-
Stir the mixture at room temperature to allow for the precipitation of (R)-3-aminopiperidine dihydrochloride.
-
Collect the solid by filtration, wash with isopropanol, and dry under vacuum.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of (R)-3-Boc-aminopiperidine (2015) | Zhang Shaoping | 1 Citations [scispace.com]
- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (R)-1-benzyl-3-N-Boc-aminopiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of this important synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Reaction
-
Question: My Boc protection of (R)-1-benzyl-3-aminopiperidine is sluggish or does not proceed to completion. What are the potential causes and how can I improve the reaction rate and yield?
-
Answer: Incomplete or slow reactions can be attributed to several factors:
-
Insufficient Reagent Stoichiometry: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. An excess (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.
-
Inadequate Base: The choice and amount of base are critical. If using a tertiary amine base like triethylamine (TEA), ensure it is dry and used in at least a stoichiometric amount to neutralize the acid byproduct. For biphasic systems, the concentration of the inorganic base (e.g., sodium bicarbonate, sodium hydroxide) in the aqueous phase should be sufficient.[1]
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Poorly Nucleophilic Amine: While the secondary amine in the piperidine ring is generally nucleophilic, steric hindrance or the presence of electron-withdrawing groups elsewhere in the molecule could reduce its reactivity.[2]
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side products and how can I minimize them?
-
Answer: Common byproducts in the Boc protection of amines include:
-
Di-Boc Product: Formation of a di-Boc protected amine can occur, especially if the reaction conditions are too harsh or if there are other nucleophilic sites. Using a slight excess of Boc₂O and carefully controlling the reaction time can help minimize this.
-
Urea Derivatives: If the Boc₂O decomposes to isocyanate, it can react with the starting amine to form urea byproducts. This is more likely at higher temperatures.[3]
-
Over-alkylation: If the starting material contains other nucleophilic groups, they may also react with the Boc anhydride.
To minimize byproduct formation, consider the following:
-
Optimize Reagent Addition: Add the Boc₂O solution dropwise to the solution of the amine and base to maintain a low concentration of the anhydride and reduce the likelihood of side reactions.
-
Control Temperature: Run the reaction at room temperature or 0 °C to minimize the formation of thermally induced byproducts.
-
Choice of Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used and can influence the reaction outcome.[1]
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying the final product. What are the common impurities and what purification strategies are most effective?
-
Answer: Common impurities include unreacted starting material, excess Boc₂O, and the byproducts mentioned above. Effective purification strategies include:
-
Aqueous Workup: A standard aqueous workup can remove many impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, and washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Issue 4: Concerns about Chiral Purity
-
Question: How can I ensure and verify the chiral purity of my this compound?
-
Answer: Maintaining chiral integrity is crucial. The Boc protection reaction itself, under standard conditions, is not expected to cause racemization at the chiral center. However, it is essential to start with an enantiomerically pure (R)-1-benzyl-3-aminopiperidine.
To verify the chiral purity of the final product, you can use the following analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee). The compound may need to be derivatized to introduce a chromophore for UV detection.[4][5] A variety of chiral stationary phases are commercially available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary synthetic route to this compound?
-
A1: The most direct route is the N-Boc protection of (R)-1-benzyl-3-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O).[6]
-
-
Q2: What are the key parameters to optimize for the Boc protection step?
-
A2: The key parameters include the stoichiometry of Boc₂O, the choice and amount of base, the reaction solvent, temperature, and reaction time.
-
-
Q3: Are there alternative synthetic strategies to produce this compound or its precursors?
-
Q4: What are the safety precautions I should take when working with di-tert-butyl dicarbonate?
-
A4: Di-tert-butyl dicarbonate is a moisture-sensitive and lachrymatory solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Upon decomposition, it can release carbon dioxide, so reactions should not be performed in sealed vessels.
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine Substrate | (R)-1-benzyl-3-aminopiperidine | Primary Aliphatic Amine | Aromatic Amine |
| Boc₂O (equiv.) | 1.1 - 1.5 | 1.1 | 1.2 |
| Base | Triethylamine (TEA) | Sodium Bicarbonate | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) | Dioxane/Water | Acetonitrile |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |
| Typical Yield | >90% | >95% | Variable, can be high |
| Reference | General Knowledge | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of (R)-1-benzyl-3-aminopiperidine (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
Technical Support Center: Purification of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of (R)-1-benzyl-3-N-Boc-aminopiperidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Question: My product, this compound, is showing low purity by HPLC/TLC after column chromatography. What are the potential causes and solutions?
Answer: Low purity after column chromatography can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Purity Post-Chromatography
Caption: Troubleshooting workflow for low purity after column chromatography.
Potential Causes and Solutions:
-
Inappropriate Stationary Phase: The polarity of silica gel might be unsuitable. Consider using alumina or a reverse-phase C18 column.
-
Incorrect Eluent System: The polarity of the eluent system may not be optimal for separating the product from impurities. A common starting point for similar compounds is a mixture of ethyl acetate and hexane. Experiment with different solvent ratios or consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Presence of Highly Polar or Non-polar Impurities:
-
Highly Polar Impurities: If the impurities are very polar, they may stick to the silica gel. In this case, flushing the column with a more polar solvent system after eluting the product might be necessary.
-
Non-polar Impurities: If non-polar impurities are present, they will elute very quickly. A less polar eluent system at the beginning of the purification can help separate these.
-
-
Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds, potentially leading to the removal of the Boc protecting group.[1][2] If this is suspected, consider using deactivated silica gel or an alternative purification method like recrystallization.
Issue 2: Difficulty in Product Crystallization
Question: I am unable to crystallize my this compound. What solvents and techniques can I try?
Answer: Successful crystallization depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.
Troubleshooting Workflow: Crystallization Issues
Caption: Troubleshooting workflow for crystallization problems.
Recommended Solvents and Techniques:
-
Solvent Screening: Test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating. Good candidate solvents for crystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. For Boc-protected amino compounds, common crystallization solvents include:
-
Hexane/Ethyl Acetate
-
Diisopropyl ether
-
Methanol/Water
-
Ethanol
-
-
Recrystallization from a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Issue 3: Presence of Diastereomeric Impurities
Question: My final product shows the presence of a diastereomer. How can I remove it?
Answer: The removal of diastereomers can be challenging and often requires careful optimization of purification techniques.
Strategies for Diastereomer Separation:
-
Chiral Chromatography: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. For analytical purposes, a Chiral AGP or CHIRALCEL column might be effective.[3] For preparative separation, a larger-scale chiral column would be necessary.
-
Recrystallization: Sometimes, diastereomers have different solubilities in certain solvents, allowing for their separation by fractional crystallization. This is often an empirical process requiring extensive solvent screening.
-
Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can lead to diastereomers with more significant differences in their physical properties, making them easier to separate by standard chromatography or crystallization.[4] After separation, the derivatizing group is removed.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white solid. The melting point of the related compound (R)-3-(Boc-Amino)piperidine is reported to be in the range of 121.0 to 125.0 °C.[5][6] The presence of the benzyl group will alter this, and it is recommended to establish a melting point range for your in-house standard.
Q2: What are the common impurities I should look for?
A2: Common impurities can include:
-
Starting materials: Unreacted (R)-3-N-Boc-aminopiperidine or benzyl bromide/chloride.
-
By-products: Over-benzylation at the Boc-protected nitrogen (less likely under standard conditions) or by-products from side reactions.
-
Diastereomer: The corresponding (S)-enantiomer if the starting material was not enantiomerically pure.
-
Debenzylated product: (R)-3-N-Boc-aminopiperidine, which can form during purification or storage.
-
Boc-deprotected product: (R)-1-benzyl-3-aminopiperidine, which can form in the presence of acid.[1][2]
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
HPLC (High-Performance Liquid Chromatography): Both reverse-phase (for general purity) and chiral HPLC (for enantiomeric/diastereomeric purity) are valuable. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like TFA or formic acid is a good starting point for reverse-phase analysis.[3][7]
-
GC (Gas Chromatography): GC can be used to assess purity, especially for volatile impurities.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also be used for purity assessment by integrating signals of the product against those of known impurities or an internal standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Q4: How should I store the purified this compound?
A4: The compound should be stored in a well-sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C) to minimize potential degradation.
Data Presentation
Table 1: Typical Column Chromatography Conditions for Boc-Protected Aminopiperidines
| Parameter | Condition | Reference |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 2:8 v/v) | |
| Detection | TLC with UV light (254 nm) and/or staining (e.g., potassium permanganate) | [9] |
Table 2: Example HPLC Analytical Conditions for Related Compounds
| Parameter | Condition | Reference |
| Column | C18 | [3] |
| Mobile Phase | 0.01 M Phosphate buffer/Methanol (90:10) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 254 nm | [3] |
| Column Temperature | 30 °C | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude or partially purified product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 7. policija.si [policija.si]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Chiral Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in chiral piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in chiral piperidine synthesis?
A1: Low yields in chiral piperidine synthesis can stem from a variety of factors, including incomplete reactions, the formation of side products, difficulties in purification, and catalyst inhibition or deactivation. Common side reactions may include epimerization at stereocenters, over-reduction of functional groups, or the formation of adducts.[1] The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can significantly impact the overall yield.[1][2]
Q2: How can I improve the diastereoselectivity or enantioselectivity of my reaction?
A2: Improving stereoselectivity often involves a systematic optimization of reaction conditions. Key factors to consider include:
-
Catalyst/Ligand Selection: The choice of a chiral catalyst or ligand is paramount. Screening a library of catalysts is often necessary to find the optimal one for a specific substrate.[1][3] For instance, in iridium-catalyzed hydrogenations, the ligand structure, including the presence of electron-donating groups, can significantly influence enantioselectivity.[3]
-
Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the transition states leading to the desired and undesired stereoisomers.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and, consequently, the stereochemical outcome.[1]
-
Additives: In some cases, additives can improve selectivity. For example, in certain iridium-catalyzed hydrogenations, the addition of iodine has been shown to be crucial for reactivity and selectivity.[4]
Q3: What are some common challenges encountered during the purification of chiral piperidines?
A3: The basic nature of piperidines and the potential for closely related byproducts can make purification challenging.[1] Common issues include:
-
Co-elution of Diastereomers: Diastereomers often have very similar polarities, making their separation by standard column chromatography difficult.[1]
-
Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, which can introduce impurities that complicate purification.[1]
-
Incomplete Deprotection: Residual protecting groups can lead to a mixture of the desired product and protected intermediates.[1]
-
Azeotrope Formation: Piperidine can form an azeotrope with pyridine, making their separation by simple distillation challenging.[5]
Q4: Are there any general strategies for scaling up chiral piperidine synthesis?
A4: Scaling up a reaction requires careful consideration of several factors. For instance, in reactions using cesium carbonate, its poor solubility can pose challenges during scale-up, and alternative bases like TBAF might be more suitable.[6] Continuous flow protocols have been developed for some syntheses, offering a scalable and efficient alternative to batch processes.[7] When scaling up, it is crucial to re-optimize reaction parameters, as heat and mass transfer effects can differ significantly from small-scale reactions.
Troubleshooting Guides
Low Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline cores often found in piperidine-containing natural products and pharmaceuticals.[8][9]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[1] | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1] |
| Inappropriate Acid Catalyst: The type and concentration of the acid catalyst influence the geometry of the iminium ion intermediate and the transition state.[1] | Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1] In some cases, co-catalysts like chiral thioureas can improve enantioselectivity.[10] | |
| Solvent Effects: The solvent's polarity can impact the stability of the diastereomeric transition states.[1] | Experiment with solvents of varying polarities such as toluene, dichloromethane, or acetonitrile.[1] | |
| Product Inhibition: The product amine can sometimes inhibit the catalyst, slowing down the reaction. | Consider adding a reagent like Boc₂O to trap the product in situ and prevent catalyst inhibition.[10] | |
| Low Overall Yield | Decomposition of Starting Material or Product: Prolonged reaction times or harsh acidic conditions can lead to degradation. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Consider using milder reaction conditions. |
| Poor Iminium Ion Formation: Inefficient formation of the key iminium ion intermediate will result in a low yield. | Ensure the aldehyde or ketone used is of high purity. For less reactive substrates, a more forcing acid catalyst or higher temperature might be necessary, but this needs to be balanced with selectivity considerations. |
Poor Performance in Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of pyridine derivatives or their precursors is a common strategy for accessing chiral piperidines.[3][4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Catalyst Poisoning: The nitrogen atoms in pyridine and piperidine can coordinate strongly to the metal center of the catalyst, leading to deactivation.[11] Functional groups on the substrate can also act as poisons. | Increase catalyst loading. For substrates with potentially poisoning functional groups (e.g., fluorine), additives like titanium isopropoxide can be used to scavenge harmful byproducts.[12] |
| Inefficient Catalyst Activation: Some catalysts require an activation step to become catalytically active. | Ensure proper catalyst activation procedures are followed. For example, some iridium catalysts require the addition of iodine.[4] | |
| Sub-optimal Hydrogen Pressure: The hydrogen pressure can significantly affect the reaction rate. | Optimize the hydrogen pressure. While higher pressures often lead to faster reactions, they can sometimes negatively impact selectivity.[3] | |
| Low Enantioselectivity | Incorrect Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. | Screen a variety of chiral ligands. The electronic and steric properties of the ligand are crucial.[3][11] |
| Unfavorable Solvent: The solvent can influence the conformation of the catalyst-substrate complex. | Test a range of solvents. For instance, in the hydrogenation of pyrazines, toluene was found to be the best solvent for enantioselectivity.[11] | |
| Reaction Temperature Too High: Higher temperatures can lead to a loss of enantioselectivity. | Gradually decrease the reaction temperature. This may require longer reaction times or higher catalyst loadings to achieve full conversion.[11] | |
| Formation of Side Products | Over-reduction: Other reducible functional groups in the molecule may be reduced under the reaction conditions. | Use a more chemoselective catalyst or milder reaction conditions (lower pressure, lower temperature).[13] |
| Decomposition of Dihydropyridine Intermediate: In some cases, the dihydropyridine intermediate can be unstable and decompose before being hydrogenated. | Optimize the reaction conditions to favor the rapid hydrogenation of the intermediate.[4] |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on improving yield and enantioselectivity in chiral piperidine synthesis.
| Reaction Type | Substrate | Catalyst/Ligand | Key Optimization Parameter(s) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Rh-catalyzed Carbometalation | Phenyl carbamate dihydropyridine & Phenyl boronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | Solvent (THP:toluene:H₂O), Base (aq. CsOH), Temperature (70 °C) | 81 | 96% ee | [14][15] |
| Ir-catalyzed Hydrogenation | 2-alkyl-pyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | Ligand with methoxy group on pyridyl | 97 | 82:18 er (up to 93:7 er) | [3] |
| Chemo-enzymatic Dearomatization | N-allyl-3-(4-bromophenyl) tetrahydropyridine | 6-HDNO / Ene-IRED | One-pot cascade | 61 (overall) | 99% ee | [16] |
| Asymmetric 'Clip-Cycle' | N-Cbz-protected 1-amino-hex-5-ene & Mesityl thioacrylate | (R)-anthra 5c (Chiral Phosphoric Acid) | Bulkier thioester and increased temperature | up to 87 | up to 97:3 er | [17] |
| Rh-catalyzed Transfer Hydrogenation | 2-substituted pyridinium salt | [Cp*RhCl₂]₂ with (R)- or (S)-PEA | Chiral amine as both reactant and chirality source | up to 99 | >99% ee, >20:1 dr | [18] |
Experimental Protocols
General Protocol for Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is a general guideline for the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine with an aryl boronic acid.[14][15]
-
Reaction Setup: In a glovebox, a reaction vial is charged with [Rh(cod)(OH)]₂ (1.0 mol %), (S)-Segphos (2.2 mol %), and the aryl boronic acid (1.2 equiv.).
-
Solvent and Reagent Addition: A 1:1:1 mixture of THP:toluene:H₂O is added, followed by an aqueous solution of CsOH (2.0 equiv.). The mixture is stirred for 10 minutes.
-
Substrate Addition: The phenyl carbamate-protected dihydropyridine (1.0 equiv.) is added to the vial.
-
Reaction Execution: The vial is sealed and heated to 70 °C with vigorous stirring for the required time (typically 12-24 hours), monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Protocol for Ir-Catalyzed Enantioselective Hydrogenation of a Pyridinium Salt
This protocol provides a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-alkyl-pyridinium salt.[3]
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol %) are dissolved in a degassed solvent (e.g., CH₂Cl₂) in a glass vial inside an autoclave. The mixture is stirred for 30 minutes.
-
Substrate Addition: The 2-alkyl-pyridinium salt (1.0 equiv.) is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 450 psi). The reaction is stirred at a set temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
-
Workup: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the enantioenriched piperidine. The enantiomeric ratio is determined by chiral HPLC analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
Troubleshooting Boc Deprotection Reactions: A Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate.[1] This occurs during the acid-catalyzed cleavage of the Boc group, typically using strong acids like trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[1]
Q2: Which functional groups or amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[3]
-
Arginine (Arg): The guanidinium group can also be modified under certain conditions.[3]
Q3: How can I prevent side reactions caused by the tert-butyl cation?
A3: The most effective strategy is to use "scavengers" in the deprotection reaction mixture.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping it and preventing unwanted alkylation.[2][3]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific sensitive residues present in your molecule.[4]
| Scavenger | Typical Concentration (v/v) | Use Case |
| Triisopropylsilane (TIS) | 1-5%[4] | Highly effective carbocation scavenger, particularly for protecting tryptophan and methionine.[4] |
| Anisole | 2.5-5% | A general scavenger for various nucleophilic residues, including preventing the alkylation of tryptophan.[4] |
| Thioanisole | 2.5-5% | Protects methionine from tert-butylation. Note: Avoid if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole ring.[4] |
| 1,2-Ethanedithiol (EDT) | 2.5%[4][5] | Effective in preventing side reactions, particularly for protecting tryptophan residues.[5] |
| Water | 2.5-5%[4] | Acts as a scavenger for the tert-butyl cation.[4] |
| Phenol | 2.5-5%[5] | Another effective scavenger for preventing alkylation of sensitive residues.[5] |
Q5: My Boc deprotection is incomplete. What are the possible causes and solutions?
A5: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely remove the Boc group.[6]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[2][7]
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.[6] Most Boc deprotections are performed at room temperature, but gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[4]
-
-
Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment, slowing down the cleavage reaction.[1][6]
-
Solution: For sterically hindered substrates, more forcing conditions such as a higher acid concentration, longer reaction time, and potentially elevated temperature may be necessary.[4]
-
-
Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis, inadequate swelling of the resin can hinder reagent diffusion and access to the N-terminus.[2][6]
-
Solution: Ensure the resin is adequately swollen in the reaction solvent before deprotection to allow access to all reaction sites.[2]
-
Q6: I am observing trifluoroacetylation of my deprotected amine. How can I avoid this?
A6: Trifluoroacetylation is a side reaction that can occur when using TFA for deprotection, where the newly liberated amine is acylated.[2]
-
Solution:
-
Switch Acid: Consider using 1-2M HCl in an organic solvent like dioxane, which is a common alternative to avoid this side reaction.[2]
-
Workup: After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[2] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
This protocol outlines a general procedure for the removal of the Nα-Boc group.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., TIS), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1] Add TFA dropwise to the stirred solution (typically 25-50% v/v).[5][6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[5] Monitor the progress by TLC or LC-MS until the starting material is consumed.[1][5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[5]
-
Wash the organic layer with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is often considered milder than TFA-based procedures and can be useful for substrates with other acid-sensitive groups.[3]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.[8]
-
Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane.[8][9]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.[3] The product can often be precipitated as the hydrochloride salt by adding cold diethyl ether.[8]
Visualizing Boc Deprotection
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Role of Scavengers in Preventing Side Reactions
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Scalable Synthesis of (R)-1-Benzyl-3-N-Boc-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (R)-1-Benzyl-3-N-Boc-aminopiperidine, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Synthesis Route: Starting from (R)-3-Aminopiperidine Dihydrochloride
This is a common and scalable route for the synthesis of this compound.
Question: What is the general reaction scheme for the synthesis starting from (R)-3-aminopiperidine dihydrochloride?
Answer: The synthesis involves a two-step process: N-benzylation followed by N-Boc protection.
Caption: Reaction workflow for the synthesis of this compound.
Troubleshooting N-Benzylation
Question: My N-benzylation reaction is slow or incomplete. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least 2 equivalents of a suitable base (e.g., K2CO3, Na2CO3) are used to neutralize the dihydrochloride salt and the HBr formed during the reaction. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor for side product formation at higher temperatures. |
| Poor Solvent Choice | Acetonitrile is a good solvent for this reaction. Other polar aprotic solvents like DMF can also be used, but may require more rigorous purification. |
| Reagent Quality | Ensure the benzyl bromide is fresh and has not decomposed. Use anhydrous solvent to prevent side reactions. |
Question: I am observing the formation of a dibenzylated byproduct. How can I minimize this?
Answer:
| Possible Cause | Troubleshooting Steps |
| Excess Benzyl Bromide | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture can also help. |
| High Reaction Temperature | Running the reaction at elevated temperatures for extended periods can promote over-alkylation. Maintain a moderate temperature and monitor the reaction progress closely by TLC or LC-MS. |
Troubleshooting N-Boc Protection
Question: The N-Boc protection of (R)-1-benzyl-3-aminopiperidine is not going to completion. What should I check?
Answer:
| Possible Cause | Troubleshooting Steps |
| Inadequate Amount of Boc Anhydride | Use a slight excess of Boc anhydride (1.1-1.2 equivalents) to ensure complete reaction. |
| Insufficient Base | A tertiary amine base like triethylamine (1.2-1.5 equivalents) is typically used to neutralize the acid formed. Ensure the base is added and is of good quality. |
| Low Reaction Temperature | The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period can help. |
Question: How do I purify the final product, this compound?
Answer: The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR and mass spectrometry.
2. Alternative Synthesis Route: Reductive Amination
An alternative scalable approach involves the reductive amination of N-Boc-3-piperidone with benzylamine.
Question: What is the workflow for the reductive amination synthesis?
Answer:
Caption: Reductive amination workflow for synthesizing the target compound.
Troubleshooting Reductive Amination
Question: The yield of my reductive amination is low. What are the common issues?
Answer:
| Possible Cause | Troubleshooting Steps |
| Moisture in the Reaction | Sodium triacetoxyborohydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
| Inefficient Imine Formation | The reaction between the ketone and amine to form the imine is an equilibrium. Adding a drying agent like magnesium sulfate can help drive the reaction forward. |
| Reducing Agent Decomposition | Add the reducing agent portion-wise to control the reaction temperature and prevent decomposition. |
Question: How can I perform the chiral resolution of the racemic product?
Answer: Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The desired diastereomer can then be separated by crystallization. The separated salt is then treated with a base to liberate the free amine.[1]
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Benzyl-3-aminopiperidine
-
To a stirred solution of (R)-3-aminopiperidine dihydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-1-benzyl-3-aminopiperidine.
Protocol 2: Synthesis of this compound
-
Dissolve (R)-1-benzyl-3-aminopiperidine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to obtain the final product.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield | Purity | Reference |
| N-Benzylation | (R)-3-aminopiperidine dihydrochloride, Benzyl bromide | K2CO3 | Acetonitrile | RT | 12-16 h | ~85% | >95% | [1] |
| N-Boc Protection | (R)-1-benzyl-3-aminopiperidine, Boc2O | Triethylamine | Dichloromethane | 0°C to RT | 4-6 h | ~90% | >98% | |
| Debenzylation | (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate | 10% Pd/C, Ammonium formate | Methanol | 60-65°C | 1 h | ~97% | >98% | [1][2] |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
References
Technical Support Center: Preventing Racemization During Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you prevent racemization during the synthesis of chiral piperidine derivatives. The piperidine scaffold is a critical component in numerous pharmaceuticals, where stereochemistry often dictates biological activity.[1][2] Maintaining chiral integrity throughout your synthetic sequence is therefore paramount.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My asymmetric hydrogenation of a pyridine or tetrahydropyridine precursor is resulting in low enantiomeric excess (ee). What are the likely causes and solutions?
A1: Low enantioselectivity in asymmetric hydrogenations is a common issue. The causes can often be traced to the catalyst, substrate, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Poisoning:
-
Solution: Ensure the catalyst is fresh and handled under strict inert atmosphere conditions. Catalyst poisons like sulfur, halides, or even trace oxygen can inhibit activity. Pre-treat your solvent and substrate to remove potential inhibitors.
-
-
Incorrect Catalyst/Ligand Choice:
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize hydrogen pressure, temperature, and solvent. Higher pressures can sometimes decrease selectivity. Temperature can have a significant impact; for instance, reducing the temperature from 70 °C to 30 °C has been shown to improve enantioselectivity in some Rh-catalyzed reactions.[4]
-
-
Substrate Quality:
-
Solution: Impurities in the starting material can interfere with the catalyst. Purify the pyridine or tetrahydropyridine precursor meticulously before the asymmetric step.
-
Q2: I am observing racemization during an intramolecular cyclization step (e.g., aza-Michael addition) to form the piperidine ring. How can I prevent this?
A2: Racemization in intramolecular cyclizations often occurs if a stereocenter is located alpha to a carbonyl group or if the reaction proceeds through a reversible, achiral intermediate.
Potential Causes & Recommended Solutions:
-
Use of a Strong Base:
-
Solution: Strong bases can deprotonate acidic protons alpha to stereocenters, leading to epimerization.[5] Switch to a milder, non-nucleophilic base or a sterically hindered base like 2,4,6-collidine.[6] In some cases, organocatalysts like chiral phosphoric acids can promote the reaction with high enantioselectivity under mild conditions.[7]
-
-
Elevated Temperatures:
-
Solution: High temperatures can provide the energy needed to overcome the barrier to racemization. Perform the cyclization at the lowest effective temperature. For example, some organocatalytic domino reactions are run at -25 °C to maximize stereocontrol.[8]
-
-
Reversible Reaction Pathway:
-
Solution: If the cyclization is reversible, the product can racemize over time. Monitor the reaction progress and stop it as soon as a high conversion is reached. Ensure the workup conditions are non-basic and mild to prevent post-reaction racemization.
-
Q3: My N-protected piperidine derivative is racemizing during a subsequent functionalization step. What should I do?
A3: The choice of the nitrogen protecting group (Pg) can significantly influence the stability of adjacent stereocenters.
Potential Causes & Recommended Solutions:
-
Protecting Group Instability:
-
Solution: Certain protecting groups can be labile under the reaction conditions, leading to side reactions or racemization. For example, the harsh basic conditions (piperidine) used to remove an Fmoc group can lead to side reactions.[9]
-
-
Formation of an Achiral Intermediate:
-
Solution: The reaction may proceed through an intermediate, such as an iminium ion, that is planar and achiral. Subsequent reaction of this intermediate can lead to a racemic or diastereomeric mixture.[10] To mitigate this, select reaction conditions or catalysts that favor a concerted pathway or a pathway where the chiral information is retained. Dirhodium catalysts, for example, can be highly effective in controlling stereoselectivity in C-H functionalization reactions adjacent to the nitrogen.[11]
-
Frequently Asked Questions (FAQs)
What are the primary strategies for stereoselective piperidine synthesis?
The three most successful approaches are:
-
Use of the Chiral Pool: Employing readily available chiral starting materials like amino acids.[12]
-
Catalytic Asymmetric Synthesis: Using a chiral catalyst (metal-based or organocatalyst) to control the formation of stereocenters.[12][13] This is often the most versatile and efficient method.
-
Use of Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is then removed.[12]
How does the choice of solvent affect stereoselectivity?
The solvent can influence catalyst solubility, substrate conformation, and the stability of transition states. A mixture of solvents is often employed to achieve optimal results. For instance, a 1:1:1 mixture of THF, toluene, and water has been found effective in certain Rh-catalyzed asymmetric reactions.[4]
Can racemization occur after the reaction during purification?
Yes. Exposure to acidic or basic conditions during workup or chromatography can cause racemization, especially if the stereocenter is in a labile position (e.g., alpha to a carbonyl). It is crucial to use neutral conditions (pH ~7) whenever possible and consider chromatography on neutral silica gel or alumina.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis
This table summarizes representative data for different catalytic approaches to highlight the impact of catalyst and ligand choice on reaction outcomes.
| Synthetic Approach | Catalyst System | Substrate Type | Yield (%) | ee (%) / dr | Reference |
| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | Phenyl pyridine-1(2H)-carboxylate | 81% | 96% ee | [4] |
| Asymmetric C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 87% | 76% ee, 22:1 dr | [11] |
| Asymmetric Aza-Michael | Chiral Phosphoric Acid (TRIP) | N-tethered Thioester | ~75% | >97:3 er | [7] |
| Asymmetric Hydrogenation | PtO₂ (Adams' catalyst) | Substituted Pyridine | High | Diastereomeric Mixture | [14] |
ee = enantiomeric excess; dr = diastereomeric ratio; er = enantiomeric ratio.
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines
This protocol is based on a rhodium-catalyzed asymmetric reductive Heck reaction, which is a powerful method for creating chiral 3-substituted piperidine precursors with high enantioselectivity.[3][4]
Materials:
-
[Rh(COD)Cl]₂
-
Chiral diene ligand (e.g., (S)-SEGPHOS)
-
Phenyl pyridine-1(2H)-carboxylate (substrate)
-
Arylboronic acid
-
Aqueous Cesium Hydroxide (CsOH)
-
Solvents: Tetrahydrofuran (THF), Toluene, Water (degassed)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and the chiral diene ligand (2.2 equiv) to a vial containing anhydrous, degassed THF. Stir the mixture for 30 minutes at room temperature to form the active catalyst solution.[8]
-
Reaction Setup: In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.[8]
-
Solvent and Base Addition: Add a degassed solvent mixture of THF, toluene, and water in a 1:1:1 ratio. Add aqueous CsOH (2.0 equiv) to the reaction mixture.[4][8]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 70 °C. Stir vigorously for the required time (typically 20 hours), monitoring progress by TLC or LC-MS.[8]
-
Workup and Purification: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.[8]
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical workflow for diagnosing and solving issues of low enantiomeric excess (ee) in an asymmetric synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Hydrogenation of Pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of the asymmetric hydrogenation of pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric hydrogenation of pyridines in a question-and-answer format.
Q1: I am observing low enantioselectivity (ee%) in my reaction. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The catalyst system is paramount. The choice of metal precursor (e.g., Iridium, Rhodium, Ruthenium) and chiral ligand is critical. For instance, Rh-JosiPhos systems have shown success with 3-substituted pyridines, while Iridium catalysts with ligands like (R)-synphos are effective for 2-substituted pyridinium salts.[1][2]
-
Substrate Activation: Simple pyridines are often poor substrates due to the stability of the aromatic ring and catalyst poisoning.[2][3] Activation is typically required.
-
N-Alkylation/Acylation: Converting the pyridine to a pyridinium salt (e.g., N-benzyl pyridinium bromide) lowers the resonance energy and prevents the nitrogen from coordinating to and deactivating the catalyst.[1][2][4]
-
Traceless Activating Agents: The use of agents like trichloroisocyanuric acid (TCCA) can activate the pyridine for hydrogenation without the need for installation and removal of a permanent activating group.[3][5]
-
-
Addition of a Base: For the hydrogenation of pyridinium salts, the in-situ generation of HBr can lead to side reactions that erode enantioselectivity. The addition of a non-coordinating organic base, such as triethylamine (Et3N), can scavenge the acid and significantly improve ee%.[1]
-
Solvent System: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. It is recommended to screen different solvents or solvent mixtures. For example, THF/methanol or toluene/CH2Cl2 mixtures have proven effective in certain systems.[1][2]
-
Reaction Temperature and Pressure: These parameters can have a significant impact on enantioselectivity. Lowering the temperature may improve ee% but could also decrease the reaction rate. A systematic optimization of both temperature and hydrogen pressure is advisable.[3]
Q2: My reaction yield is poor, although the conversion of the starting material is high. What could be the problem?
A2: Poor isolated yield with high conversion often points to the formation of side products or issues with product stability and isolation.
-
Incomplete Hydrogenation: The reaction may be stopping at partially hydrogenated intermediates, such as di- or tetrahydropyridines.[1] This can sometimes be addressed by increasing the reaction time, hydrogen pressure, or catalyst loading.
-
Catalyst Deactivation: The pyridine substrate or the piperidine product can act as a poison to the metal catalyst, leading to incomplete conversion or the formation of byproducts.[3] As mentioned, converting the pyridine to a pyridinium salt is a common strategy to mitigate this.[2][4] C-H activation of the pyridine ring leading to catalyst deactivation has also been observed with certain molybdenum catalysts.[6][7]
-
Side Reactions: The reaction conditions might be promoting undesired side reactions. For 3-substituted pyridines, a non-enantioselective pathway involving an enamine intermediate can compete with the desired transformation, lowering both yield and ee%. The addition of a base can help suppress this side reaction.[1]
-
Product Isolation: Chiral piperidines can be volatile or difficult to separate from the reaction mixture. Ensure your workup and purification procedures are optimized for your specific product.
Q3: The catalyst appears to be inactive or deactivates quickly. How can I address this?
A3: Catalyst deactivation is a key challenge in pyridine hydrogenation due to the coordinating nature of the nitrogen atom.[2][3]
-
Substrate Activation: This is the most critical step to prevent catalyst poisoning by the starting material. Formation of N-benzyl, N-acyl pyridinium salts, or N-iminopyridinium ylides prevents the lone pair on the pyridine nitrogen from binding to the catalytic metal center.[2][4][8]
-
Product Inhibition: The resulting piperidine is also a Lewis base and can coordinate to the catalyst, inhibiting its activity.[3] When hydrogenating pyridinium salts, the product is formed as a piperidinium salt, which has a reduced coordination ability.[2]
-
Purity of Reagents and Solvents: Ensure that all starting materials, solvents, and the hydrogen gas are of high purity and free from potential catalyst poisons (e.g., sulfur compounds, water, oxygen).
-
Catalyst Precursor and Ligand: The choice of catalyst and ligand can influence its stability. Some catalyst systems are inherently more robust than others under specific reaction conditions.
Q4: I am working with a 3-substituted pyridine and struggling to achieve high enantioselectivity. Are there specific strategies for this substrate class?
A4: 3-substituted pyridines are notoriously challenging substrates for asymmetric hydrogenation.[1]
-
Catalyst System: A Rh-JosiPhos catalyst system has been shown to be particularly effective for N-benzylated 3-substituted pyridinium salts.[1]
-
Crucial Role of a Base: The addition of an organic base like triethylamine (Et3N) is often essential. It is proposed that the base prevents the erosion of ee% by retarding the non-enantioselective hydrogenation of a prochiral enamine intermediate.[1]
-
Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary attached to the pyridine ring. For example, a chiral oxazolidinone can direct the stereochemical outcome of the hydrogenation, after which the auxiliary can be removed.[9]
Frequently Asked Questions (FAQs)
Q1: Which catalysts are commonly used for the asymmetric hydrogenation of pyridines?
A1: Transition metal catalysts based on iridium, rhodium, ruthenium, and palladium are most commonly employed.[3] The choice of metal is often dictated by the specific pyridine substrate and the activation strategy. These metals are used in combination with a wide variety of chiral phosphine ligands to induce enantioselectivity. Some examples of successful combinations include:
-
Iridium: Often used with ligands like (R)-synphos or SEGPHOS for the hydrogenation of pyridinium salts.[2][5]
-
Rhodium: Rh-JosiPhos systems have proven effective for 3-substituted pyridinium salts.[1]
-
Palladium and Platinum: Heterogeneous catalysts like Pd(OH)2/C and PtO2 have been successfully used in diastereoselective hydrogenations where a chiral auxiliary is employed.[9]
Q2: Why is it necessary to activate the pyridine ring before hydrogenation?
A2: The pyridine ring is aromatic and therefore quite stable, making it resistant to hydrogenation.[3] Furthermore, the nitrogen atom in both the pyridine starting material and the resulting piperidine product is a Lewis base that can strongly coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[2][3] Activation, typically by N-alkylation or N-acylation to form a pyridinium salt, serves two main purposes:
-
It disrupts the aromaticity, making the ring more susceptible to reduction.
-
It engages the nitrogen's lone pair, preventing it from poisoning the catalyst.[2][4]
Q3: Can functional groups on the pyridine ring be tolerated during hydrogenation?
A3: The tolerance of functional groups depends on the catalyst system and reaction conditions. Many reducible functional groups (e.g., esters, amides) are often well-tolerated.[9] However, groups that can coordinate to the catalyst (e.g., other heterocycles) may interfere with the reaction. It is crucial to consult the literature for specific catalyst systems and their compatibility with various functional groups.
Q4: What are typical reaction conditions for asymmetric pyridine hydrogenation?
A4: Reaction conditions can vary widely but generally involve:
-
Pressure: Hydrogen pressures typically range from 40 to 100 bar.[1][9]
-
Temperature: Temperatures can range from room temperature to 60°C or higher.[1][2]
-
Solvents: Anhydrous, degassed solvents are used. Common choices include alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), aromatic hydrocarbons (toluene), and ethers (THF), or mixtures thereof.[1][2]
-
Catalyst Loading: Typically ranges from 1 to 2.2 mol%.[2]
Data Presentation
Table 1: Performance of Selected Catalysts in the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Entry | Substrate (R group) | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 (1:1) | 93 | 92 | [2] |
| 2 | 4-MeO-Ph | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 (1:1) | 95 | 93 | [2] |
| 3 | 4-F-Ph | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 (1:1) | 94 | 92 | [2] |
| 4 | 2-Naphthyl | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 (1:1) | 92 | 93 | [2] |
| 5 | Methyl | [{Ir(cod)Cl}2]/(R)-synphos | PhMe/CH2Cl2 (1:1) | 88 | 75 | [2] |
Table 2: Effect of Base on the Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Entry | Substrate (R group) | Catalyst System | Base | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Rh-JosiPhos | None | 16 | 9 | [1] |
| 2 | Phenyl | Rh-JosiPhos | DIPEA | - | 73 | [1] |
| 3 | Phenyl | Rh-JosiPhos | Et3N | 80 | 90 | [1] |
| 4 | 4-MeO-Ph | Rh-JosiPhos | None | 67 | 40 | [1] |
| 5 | 4-MeO-Ph | Rh-JosiPhos | Et3N | 75 | 86 | [1] |
| 6 | n-Propyl | Rh-JosiPhos | None | 50 | 12 | [1] |
| 7 | n-Propyl | Rh-JosiPhos | Et3N | 70 | 60 | [1] |
Experimental Protocols
General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-Substituted Pyridinium Bromides [2]
A mixture of the N-benzyl-2-substituted pyridinium bromide (0.25 mmol), [{Ir(cod)Cl}2] (1 mol%), and (R)-synphos (2.2 mol%) is placed in a glovebox into a glass vial, which is then inserted into an autoclave. Anhydrous and degassed toluene/CH2Cl2 (1:1, 3 mL) is added under a nitrogen atmosphere. The autoclave is sealed and purged with hydrogen three times. The reaction is then stirred under 600 psi of H2 at 28°C for 24 hours. After carefully releasing the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral piperidine.
General Procedure for the Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-Substituted Pyridinium Bromides with Base [1]
In a glovebox, a Schlenk tube is charged with the Rh-JosiPhos catalyst precursor. The N-benzyl-3-substituted pyridinium bromide substrate and a magnetic stir bar are added. The tube is sealed, taken out of the glovebox, and a solvent mixture of THF/MeOH is added under an inert atmosphere, followed by the addition of triethylamine (Et3N). The Schlenk tube is placed in an autoclave, which is then purged with hydrogen. The reaction is stirred under 50 bar of H2 at 50°C for the specified time. After cooling and releasing the pressure, the reaction mixture is analyzed and purified to determine yield and enantiomeric excess.
Visualizations
Caption: Catalyst selection workflow for asymmetric pyridine hydrogenation.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. air.unimi.it [air.unimi.it]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Synthesis of Aminopiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopiperidines, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reductive Amination
Q1: My reductive amination reaction is showing low conversion. What are the potential solvent-related causes and how can I improve the yield?
A1: Low conversion in reductive amination can often be attributed to improper solvent choice, which affects imine/enamine formation and the stability of the reducing agent.
-
Issue: Poor solubility of reactants.
-
Solution: Ensure all reactants are fully dissolved. If you are using N-Boc-4-piperidone with an amine salt, a co-solvent might be necessary to dissolve both the piperidone (non-polar) and the amine salt (polar).
-
-
Issue: Incompatible solvent for the reducing agent.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This reagent is sensitive to water and not highly compatible with methanol.[1] Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), or ethers like tetrahydrofuran (THF) and dioxane are preferred.[1] Greener alternatives like ethyl acetate can also be effective.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is stable in water and is often used with methanol as the solvent.[1]
-
Sodium Borohydride (NaBH₄): This reagent can reduce the starting ketone/aldehyde. Therefore, the imine formation should be allowed to complete before its addition. Methanol and ethanol are common solvents for this reagent.[1][3]
-
-
Issue: The ketone is unreactive.
-
Solution: For unreactive ketones like N-Boc-4-piperidone, iminium/enamine formation can be slow.[4] In such cases, using a solvent that facilitates water removal (e.g., toluene with a Dean-Stark trap) or adding a dehydrating agent can drive the equilibrium towards imine formation.
-
Q2: I am observing unexpected side products in my reductive amination. Could the solvent be the culprit?
A2: Yes, the solvent can lead to the formation of byproducts.
-
Issue: N-alkylation of the product amine with the solvent.
-
Observation: This is a significant issue when using alcoholic solvents (e.g., methanol, ethanol) with a heterogeneous catalyst (e.g., Pd/C) and H₂.[2][5] The catalyst can oxidize the alcohol to the corresponding aldehyde or ketone, which then reacts with the amine product.[2][5]
-
Solution: Avoid alcoholic solvents when using catalytic hydrogenation for reductive amination. Opt for solvents like THF, ethyl acetate, or hydrocarbons.
-
-
Issue: Formation of dialkylated products.
-
Solution: This is less of a solvent issue and more related to the reaction type. Reductive amination is generally more controlled than direct alkylation of amines with alkyl halides, which often leads to over-alkylation.[6]
-
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig N-arylation of an aminopiperidine is not working well. How critical is the solvent choice?
A3: Solvent selection is crucial in Buchwald-Hartwig amination as it influences catalyst activity and solubility of reagents.
-
Recommended Solvents: A variety of solvents can be used, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene, xylene), and alcohols (t-BuOH).[7]
-
Inhibitory Solvents: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium catalyst and should be avoided.
-
Solvent and Base Compatibility: The choice of base can be solvent-dependent. Strong, non-coordinating bases like sodium or potassium tert-butoxide are common, but their solubility can be limited in less polar solvents.[7] Using finely powdered and well-dispersed base is important. For base-sensitive substrates, weaker bases like cesium carbonate might be necessary, potentially requiring higher temperatures or longer reaction times.
Q4: I'm seeing a significant amount of hydrodehalogenation byproduct in my Buchwald-Hartwig reaction. How can I minimize this?
A4: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. Solvent polarity can influence the rates of competing reaction pathways.
-
Troubleshooting Steps:
-
Optimize the Base: Using a less sterically hindered or weaker base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.
-
Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene vs. dioxane vs. t-BuOH) to find conditions that favor the desired amination pathway.
-
General Troubleshooting
Q5: How can I remove unreacted 4-aminopiperidine from my final product?
A5: Separating the starting material from a structurally similar product can be challenging.
-
Purification Strategies:
-
Distillation: If there is a sufficient boiling point difference between your product and 4-aminopiperidine.[8]
-
Careful Extraction: This may be possible depending on the properties of your product.[8]
-
Column Chromatography with Derivatization: If the product lacks a UV chromophore, you can temporarily protect the primary amine of the unreacted 4-aminopiperidine with a UV-active group (e.g., Fmoc) to facilitate visualization on TLC and separation by column chromatography.[8]
-
Acidic Wash/Precipitation: You could try to selectively precipitate the product or the starting material as a salt by using an acid in a suitable solvent (e.g., HCl in ether).[8]
-
Data Presentation
Table 1: Solvent Effects on Reductive Amination of N-Boc-4-piperidinone
| Reducing Agent | Recommended Solvents | Comments |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[1] | STAB is sensitive to water and less compatible with methanol.[1] DCM and DCE are commonly used, but greener alternatives like ethyl acetate are being explored.[2][9] |
| Sodium Cyanoborohydride | Methanol (MeOH)[1] | Generally effective for a wide range of substrates. |
| H₂ / Metal Catalyst (e.g., Pd/C) | Tetrahydrofuran (THF), Ethyl Acetate, Toluene | Avoid alcoholic solvents like methanol or ethanol, as they can be oxidized by the catalyst to form carbonyl compounds that can react with the amine, leading to byproducts.[2][5] |
Table 2: Solvent Selection for Buchwald-Hartwig N-Arylation of Aminopiperidines
| Solvent Class | Examples | Suitability |
| Aromatic Hydrocarbons | Toluene, Xylene | Commonly used and generally effective.[7] Toluene is a frequent choice.[10] |
| Ethers | Dioxane, THF | Widely used, but dioxane is considered a less desirable solvent from a green chemistry perspective. |
| Alcohols | t-BuOH, t-AmOH | Can be effective, particularly with certain ligand/base combinations. |
| Polar Aprotic Solvents | DMF, Acetonitrile | Generally avoided as they can inhibit the palladium catalyst. |
| Chlorinated Solvents | Chloroform, DCE | Reported to inhibit the reaction and should be avoided. |
| Aqueous Systems | Water | Some specialized catalyst systems allow for reactions in water, which is a green solvent alternative. |
Table 3: Solvent Effects on the Ugi Reaction for Aminopiperidine Analogue Synthesis
| Solvent System | Concentration | Relative Yield | Reference |
| Methanol | 0.4 M | High (66%) | [11] |
| Methanol | 0.2 M | Good | [12][13] |
| Ethanol/Methanol (60/40) | 0.2 M | Good | [12] |
| Acetonitrile/Methanol (60/40) | 0.2 M | Intermediate | [12] |
| THF/Methanol (60/40) | 0.2 M | Poor | [12] |
| All solvent systems | 0.07 M | Poor | [12] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using Sodium Triacetoxyborohydride
This protocol is adapted from a reported synthesis of a fentanyl precursor.[9]
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic Acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.[9]
-
Cool the mixture in an ice bath.[9]
-
Add STAB (1.5 eq) portion-wise, keeping the temperature low.[9]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[9]
-
Dilute the reaction mixture with 2M NaOH solution and stir for 1 hour.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Buchwald-Hartwig N-Arylation of 4-Aminopiperidine Derivative
This is a general protocol based on common practices for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
4-Amino-N-Boc-piperidine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the aryl halide (1.0 eq) and the 4-amino-N-Boc-piperidine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Logic diagram for solvent selection in aminopiperidine synthesis.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. gctlc.org [gctlc.org]
- 4. reddit.com [reddit.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring (R)-1-Benzyl-3-N-Boc-Aminopiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical monitoring of the synthesis of (R)-1-benzyl-3-N-Boc-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the Boc-protection of (R)-1-benzyl-3-aminopiperidine?
A1: The most common and effective techniques for monitoring this reaction are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative reaction progress checks.
Q2: How can I use NMR spectroscopy to confirm the successful synthesis of the final product?
A2: ¹H NMR spectroscopy is highly effective for confirming the N-Boc protection. You should observe the appearance of a large singlet peak around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group on the Boc moiety.[1] Concurrently, the signal corresponding to the N-H proton of the starting amine will disappear or shift significantly. ¹³C NMR will show new signals for the Boc group's quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).
Q3: My HPLC peaks are tailing. What is the likely cause and how can I fix it?
A3: Peak tailing for amine-containing compounds like piperidine derivatives is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based column packing.[2] To resolve this, you can:
-
Adjust Mobile Phase pH: Use a mobile phase with a pH that keeps the amine in its neutral or fully protonated state. Adding a small amount of a competing amine, like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase can also effectively mask the silanol groups.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.
-
Check for Column Voids: A void at the column inlet can cause peak distortion. If suspected, reversing and flushing the column or replacing it may be necessary.[3]
Q4: Can I analyze this compound directly by GC-MS?
A4: Yes, direct analysis is often feasible as the Boc group increases volatility compared to the parent amine. However, if you experience poor peak shape or thermal degradation, derivatization of the remaining secondary amine on the piperidine ring with a reagent like Trifluoroacetic Anhydride (TFAA) can improve chromatographic performance.[4][5]
Q5: How do I develop a chiral HPLC method to check the enantiomeric purity of my product?
A5: Chiral HPLC is essential for confirming the stereochemical integrity of your (R)-enantiomer. Method development typically involves screening different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralpak® series).[6][7] The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Starting Material and Product | Suboptimal mobile phase composition. | Adjust the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. Optimize the pH of the aqueous phase. |
| Inappropriate column stationary phase. | Ensure you are using a suitable column (e.g., C18 for reversed-phase). If co-elution persists, try a different stationary phase (e.g., Phenyl-Hexyl). | |
| Ghost Peaks | Contamination in the injector, sample loop, or mobile phase. | Flush the system with a strong solvent. Ensure the sample is fully dissolved in the mobile phase. Use freshly prepared mobile phase.[8] |
| Drifting Baseline | Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[8] |
| Poor column equilibration after a gradient run. | Increase the column equilibration time between injections. | |
| Split Peaks | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. |
| Partially blocked column inlet frit. | Reverse and flush the column. If the problem persists, replace the frit or the column.[3] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | Active sites in the GC inlet liner or column. | Use a deactivated liner and a high-quality, low-bleed column (e.g., DB-5ms). |
| Compound is not sufficiently volatile or is thermally labile. | Consider derivatization to increase volatility and stability.[5] Lower the injector temperature. | |
| No Peak Detected | Compound degradation in the injector. | Use a lower injector temperature. Check for active sites in the liner. |
| Incorrect oven temperature program. | Optimize the temperature program, ensuring the initial temperature is low enough to trap the analyte and the final temperature is sufficient for elution. | |
| Inconsistent Retention Times | Fluctuation in carrier gas flow rate. | Check for leaks in the system and ensure the gas supply is stable. |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This method is a starting point for monitoring the conversion of (R)-1-benzyl-3-aminopiperidine to this compound.
-
Instrument: HPLC system with UV Detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[9]
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Purity Assessment
This method can be adapted for analyzing the final product's purity.
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: Non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 280 °C.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
Protocol 3: ¹H NMR for Reaction Conversion
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.
-
Procedure: Withdraw a small aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in CDCl₃.
-
Analysis: Monitor the disappearance of the N-H signal from the starting material, (R)-1-benzyl-3-aminopiperidine, and the appearance of the characteristic singlet for the Boc group's tert-butyl protons at approximately 1.45 ppm in the product.
Quantitative Data Summary
The following table summarizes key analytical data for the starting material and product, compiled from literature on structurally similar compounds. Actual values should be determined experimentally.
| Compound | Technique | Parameter | Expected Value |
| (R)-1-benzyl-3-aminopiperidine | HPLC | Retention Time | Shorter than the product (more polar) |
| ¹H NMR (CDCl₃) | Benzyl CH₂ | ~3.5 ppm (singlet) | |
| ¹H NMR (CDCl₃) | Piperidine protons | 1.5 - 3.0 ppm (multiplets) | |
| ¹H NMR (CDCl₃) | Phenyl protons | 7.2 - 7.4 ppm (multiplet) | |
| This compound | HPLC | Retention Time | Longer than starting material (less polar) |
| ¹H NMR (CDCl₃) | Boc-(CH₃)₃ | ~1.45 ppm (singlet, 9H) | |
| ¹H NMR (CDCl₃) | Benzyl CH₂ | ~3.5 ppm (singlet, 2H) | |
| ¹H NMR (CDCl₃) | Phenyl protons | 7.2 - 7.4 ppm (multiplet, 5H) | |
| GC-MS | Molecular Ion (M+) | m/z = 290 (or fragments thereof) |
Visualized Workflows
References
- 1. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. policija.si [policija.si]
Validation & Comparative
Characterization of (R)-1-Benzyl-3-N-Boc-aminopiperidine by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of (R)-1-benzyl-3-N-Boc-aminopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The guide offers a comparative analysis with related structures, supported by predicted spectral data and a standardized experimental protocol for data acquisition.
Introduction
This compound is a chiral building block whose structural integrity is crucial for the stereospecific synthesis of drug candidates. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of such molecules. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and compares them with its regioisomer, 1-benzyl-4-N-Boc-aminopiperidine, and its precursor, N-Boc-3-aminopiperidine, to aid in its unequivocal identification.
Predicted NMR Spectral Data
Due to the limited availability of public, assigned NMR spectra for this compound, the following data is predicted based on established chemical shift principles and spectral data of analogous structures. These predictions provide a reliable reference for researchers working with this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (m) | Benzyl CH₂ (s) | Piperidine Ring Protons (m) | NH (br s) | Boc (s) |
| This compound | ~7.25-7.35 ppm (5H) | ~3.50 ppm (2H) | ~1.5-3.0 ppm (9H) | ~4.5 ppm (1H) | ~1.44 ppm (9H) |
| 1-Benzyl-4-N-Boc-aminopiperidine | ~7.25-7.35 ppm (5H) | ~3.50 ppm (2H) | ~1.4-2.8 ppm (9H) | ~4.5 ppm (1H) | ~1.44 ppm (9H) |
| N-Boc-3-aminopiperidine | - | - | ~1.3-4.0 ppm (9H) | ~1.5 ppm (2H) | ~1.45 ppm (9H)[1] |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons | Benzyl CH₂ | Piperidine Ring Carbons | Boc C=O | Boc C(CH₃)₃ | Boc C(CH₃)₃ |
| This compound | ~127-138 ppm | ~63 ppm | ~20-60 ppm | ~155 ppm | ~79 ppm | ~28 ppm |
| 1-Benzyl-4-N-Boc-aminopiperidine | ~127-138 ppm | ~63 ppm | ~28-53 ppm | ~155 ppm | ~79 ppm | ~28 ppm |
| N-Boc-3-aminopiperidine | - | - | ~22-50 ppm | ~155 ppm | ~79 ppm | ~28 ppm |
Experimental Protocol
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Calibrate the ¹³C spectrum using the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the signals in both spectra to the corresponding atoms in the molecule.
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Comparative Analysis
The differentiation of this compound from its 4-substituted regioisomer is critical. While their ¹H NMR spectra are expected to be broadly similar, subtle differences in the chemical shifts and coupling patterns of the piperidine ring protons will be diagnostic. Specifically, the symmetry of the 4-substituted isomer should result in a simpler set of signals for the piperidine ring protons compared to the less symmetric 3-substituted isomer.
In the ¹³C NMR spectrum, the number of signals for the piperidine ring carbons will be the same for both isomers. However, the chemical shifts of the carbons in the piperidine ring will differ, reflecting the different substitution pattern. Comparison with the spectrum of N-Boc-3-aminopiperidine, which lacks the benzyl group, will help in assigning the signals of the piperidine core. The characteristic signals of the benzyl group (aromatic carbons and the benzylic CH₂) and the N-Boc group (carbonyl carbon, quaternary carbon, and methyl carbons) will be present in both isomers of 1-benzyl-N-Boc-aminopiperidine but absent in N-Boc-3-aminopiperidine.
Conclusion
This guide provides a framework for the NMR characterization of this compound. The presented predicted data, in conjunction with the detailed experimental protocol, will aid researchers in confirming the structure and purity of this important synthetic intermediate. A careful comparison with the spectral data of related compounds is essential for unambiguous identification.
References
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of (R)-1-Benzyl-3-N-Boc-aminopiperidine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (R)-1-benzyl-3-N-Boc-aminopiperidine, a key building block in the development of various therapeutic agents. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and supporting data to inform your method selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains a dominant technique for chiral analysis due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs). For this compound, the presence of the benzyl group provides a chromophore suitable for UV detection, often eliminating the need for derivatization that is common for simpler aminopiperidines.
Two primary classes of CSPs have demonstrated broad applicability for the separation of N-protected amines and related compounds: polysaccharide-based and macrocyclic glycopeptide-based columns.
Comparison of HPLC Chiral Stationary Phases
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® Series) | Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic® Series) |
| Chiral Selector | Derivatives of cellulose or amylose | Vancomycin, Teicoplanin, etc. |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase | Reversed Phase, Polar Ionic Mode |
| Selectivity | Excellent for a broad range of racemates, including N-protected amines. | Particularly effective for ionizable and polar compounds. |
| Resolution | Generally high, often achieving baseline separation. | Can provide unique selectivity where polysaccharide columns fail. |
| Method Development | A systematic screening of different polysaccharide columns and mobile phases is often effective. | Screening of different glycopeptide columns and mobile phase pH is crucial. |
| Elution Order | Can sometimes be inverted by switching from a cellulose-based to an amylose-based CSP or vice-versa. | Dependent on the specific glycopeptide and analyte structure. |
Experimental Protocol: HPLC Analysis on a Polysaccharide-Based CSP
This protocol provides a starting point for the enantiomeric purity analysis of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results: Under these or similar conditions, baseline separation of the (R)- and (S)-enantiomers is anticipated. The enantiomeric purity is calculated from the peak areas of the two enantiomers.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC. Utilizing supercritical CO2 as the primary mobile phase component, SFC often provides higher efficiency and faster analysis times.
Performance Comparison: HPLC vs. SFC
| Feature | HPLC (Normal Phase) | SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical Carbon Dioxide |
| Analysis Time | Typically longer | Significantly shorter (often 3-5 times faster).[1] |
| Solvent Consumption | High | Low, primarily uses CO2. |
| Environmental Impact | Higher | Lower ("Greener" technology).[1] |
| Operating Pressure | Lower | Higher |
| Column Compatibility | Wide range of dedicated HPLC columns | Many HPLC chiral columns are compatible.[1] |
| Selectivity | Well-established | Can offer complementary selectivity to HPLC.[1] |
Experimental Protocol: SFC Analysis
This protocol outlines a general approach for the chiral separation of this compound using SFC.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach
Chiral NMR spectroscopy offers a valuable alternative for determining enantiomeric purity without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Comparison of NMR Methods for Enantiomeric Purity
| Method | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) |
| Principle | Forms transient diastereomeric complexes through non-covalent interactions. | Forms stable diastereomers through covalent bonding. |
| Procedure | Simple mixing of the analyte and CSA in an NMR tube. | Requires a chemical reaction, followed by purification. |
| Sample Integrity | The analyte is recoverable. | The analyte is chemically modified. |
| Sensitivity | May require higher concentrations of both analyte and CSA. | Can be more sensitive, especially for nuclei like 19F or 31P. |
| Applicability | Broadly applicable to compounds with suitable functional groups for interaction. | Requires a reactive functional group on the analyte. |
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol provides a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl3)
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a Pirkle's alcohol)
-
This compound sample
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl3.
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
To the same NMR tube, add 1 to 1.5 molar equivalents of the chiral solvating agent.
-
Gently mix the contents of the NMR tube until the CSA is fully dissolved.
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra obtained before and after the addition of the CSA. The presence of the (S)-enantiomer will be indicated by the appearance of a second set of signals for specific protons adjacent to the chiral center, which are now diastereotopically shifted.
-
The enantiomeric excess can be calculated by integrating the corresponding signals of the major (R) and minor (S) enantiomers.
Logical Workflow for Method Development
The selection of an appropriate analytical method often follows a logical progression. The following diagram illustrates a typical workflow for establishing a method for the enantiomeric purity analysis of this compound.
Caption: Workflow for enantiomeric purity method development.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using several analytical techniques. HPLC with polysaccharide-based chiral stationary phases offers a robust and widely accessible method. SFC presents a faster and more environmentally friendly alternative with potentially complementary selectivity. Chiral NMR serves as an excellent orthogonal technique, particularly useful for confirmation and for situations where chromatographic methods are challenging. The choice of the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and the need for sample recovery. This guide provides the foundational information and experimental starting points to enable researchers to confidently select and develop a suitable method for their needs.
References
A Comparative Guide to Alternative Protecting Groups for 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
The selective protection of the 3-amino group in piperidine is a critical consideration in the synthesis of azaheterocycles for pharmaceutical development. The choice of protecting group can significantly influence the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of common and alternative protecting groups for 3-aminopiperidine, supported by experimental data to inform the selection of an optimal protection strategy.
Comparison of Common Amine Protecting Groups
The most frequently employed protecting groups for the 3-amino function of piperidine are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their widespread use stems from their reliability and distinct deprotection conditions, which allow for orthogonal synthetic strategies.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the protection and deprotection of the 3-amino group of piperidine derivatives. It is important to note that yields are substrate-dependent and the provided data is collated from various literature sources.
| Protecting Group | Reagent | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | Room Temperature, 6h | 92 | TFA, CH₂Cl₂ | Quantitative[1] |
| Cbz | Cbz-OSu, CH₂Cl₂ | 0 °C to Room Temperature, 17h | 82-84[1] | H₂, 10% Pd/C, Ethanol | 90-92[1] |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | Room Temperature, 16h | 80-90 (General) | 20% Piperidine in DMF | >95 (General) |
Orthogonality and Strategic Application
The key advantage of using Boc, Cbz, and Fmoc is their orthogonality, allowing for the selective deprotection of one group in the presence of others.[2] This is particularly crucial in the synthesis of complex molecules with multiple functional groups.
Figure 1: Orthogonal deprotection strategies for 3-aminopiperidine.
Experimental Protocols
Boc Protection of 3-Aminopiperidine Derivative
Materials:
-
3-Aminopiperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) (4.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 3-aminopiperidine derivative in CH₂Cl₂ at 0 °C.
-
Add triethylamine, followed by di-tert-butyl dicarbonate and a catalytic amount of DMAP.
-
Allow the reaction mixture to stir at room temperature for 6 hours.
-
Quench the reaction with distilled water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Cbz Protection of 3-Aminopiperidine Derivative
Materials:
-
3-Aminopiperidine derivative (1.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 3-aminopiperidine derivative in CH₂Cl₂.
-
Add Cbz-OSu to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 17 hours.
-
Upon completion, purify the product directly by chromatography to yield the N-Cbz protected piperidine.[1]
Fmoc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (saturated aqueous solution)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine and Fmoc-OSu in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[3]
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1 M HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the N-Fmoc protected product.[3]
Deprotection Protocols
Figure 2: General deprotection workflows for common protecting groups.
Boc Deprotection
Procedure: Treat the N-Boc protected piperidine with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:1) at room temperature until deprotection is complete (typically monitored by TLC or LC-MS). The solvent and excess TFA are then removed under reduced pressure.[1]
Cbz Deprotection
Procedure: Dissolve the N-Cbz protected piperidine in ethanol and add 10% palladium on carbon (Pd/C) catalyst. The mixture is then stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.[1] A potential side reaction during Cbz deprotection via catalytic hydrogenation is N-ethylation, which can occur if ethanol is used as the solvent due to a proposed Pd-catalyzed oxidation of ethanol to acetaldehyde followed by reductive amination.[1]
Fmoc Deprotection
Procedure: The N-Fmoc protected amine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) at room temperature. The reaction is typically complete within 30 minutes. The product is then isolated by precipitation or extraction after removal of the DMF.
Alternative Protecting Groups
While Boc, Cbz, and Fmoc are the most common, other protecting groups offer advantages in specific synthetic contexts.
| Protecting Group | Deprotection Conditions | Key Features |
| Alloc | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Orthogonal to acid- and base-labile groups. Cleaved under mild, neutral conditions.[4] |
| Teoc | Fluoride source (e.g., TBAF) or strong acid (TFA) | Stable to a wide range of conditions, including hydrolysis and catalytic hydrogenation.[5][6] |
| Nosyl (Ns) | Thiol and base (e.g., thiophenol, K₂CO₃) | Orthogonal to Boc and Cbz. Cleaved under mild, nucleophilic conditions.[7] |
These alternatives provide additional layers of orthogonality for complex syntheses. For instance, the Alloc group can be removed in the presence of both acid- and base-labile protecting groups, offering a distinct deprotection strategy.[4] The Teoc group is exceptionally stable but can be removed with fluoride ions, providing another orthogonal pathway.[5][6] The Nosyl group is readily cleaved by thiols, making it suitable for substrates sensitive to acidic, basic, or reductive conditions.[7]
Conclusion
The selection of a protecting group for the 3-amino position of piperidine is a strategic decision that should be guided by the overall synthetic plan. The well-established Boc, Cbz, and Fmoc groups offer a robust and orthogonal platform for most applications. However, for more intricate synthetic challenges, alternative protecting groups such as Alloc, Teoc, and Nosyl can provide the necessary selectivity and milder deprotection conditions, ultimately enabling the efficient construction of complex, high-value molecules. Careful consideration of the stability and reactivity of all functional groups present in the molecule is paramount to devising a successful protection and deprotection strategy.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to the Biological Activity of (R)- and (S)-1-benzyl-3-aminopiperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 1-benzyl-3-aminopiperidine. While direct, head-to-head experimental data comparing these specific enantiomers is limited in publicly available literature, this document synthesizes findings from structurally related compounds to offer insights into their potential differential pharmacology. The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity, influencing binding affinity and functional effects at various molecular targets.
Introduction
(R)- and (S)-1-benzyl-3-aminopiperidine are chiral building blocks with significant applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting the central nervous system (CNS). Their utility as intermediates in the synthesis of bioactive molecules is well-established. The distinct three-dimensional arrangement of the amino group on the piperidine ring in the (R) and (S) enantiomers is expected to result in stereoselective interactions with biological macromolecules, leading to differences in their pharmacological profiles.
Potential Biological Targets and Stereoselective Activity
Based on the biological activities of their derivatives, the enantiomers of 1-benzyl-3-aminopiperidine are likely to exhibit stereoselective effects on several key biological targets, including monoamine receptors and transporters, as well as sigma receptors.
Serotonin and Dopamine Receptors
Studies on derivatives of 3-aminopiperidine and related structures have consistently demonstrated the profound impact of stereochemistry on their affinity for serotonin (5-HT) and dopamine (D2) receptors. For instance, research on a series of N-substituted benzamides revealed that the affinity for the dopamine D2 receptor was exclusively associated with the (R)-enantiomer of a related pyrrolidinylmethyl scaffold. This suggests that the spatial orientation of the amine is crucial for effective binding to the receptor's active site. Similarly, in a series of sulfonamide derivatives, the (R)-isomer displayed a higher affinity for the 5-HT7 receptor compared to its (S)-counterpart[1]. These findings strongly support the hypothesis that (R)- and (S)-1-benzyl-3-aminopiperidine will exhibit differential binding affinities for various serotonin and dopamine receptor subtypes.
Sigma Receptors
Hypothetical Comparative Biological Activity
Based on the structure-activity relationships of related compounds, a hypothetical comparison of the biological activities of (R)- and (S)-1-benzyl-3-aminopiperidine is presented in the table below. It is crucial to note that these are projections and require experimental validation.
| Biological Target | Predicted Activity of (R)-enantiomer | Predicted Activity of (S)-enantiomer | Rationale |
| Dopamine D2 Receptor | Higher affinity antagonist/modulator | Lower affinity | Based on the stereoselectivity observed in related benzamide series where the (R)-enantiomer was the active form. |
| Serotonin 5-HT7 Receptor | Higher affinity antagonist/modulator | Lower affinity | Extrapolated from studies on sulfonamide derivatives where the (R)-isomer demonstrated higher affinity[1]. |
| Sigma σ1 Receptor | Potentially higher affinity | Potentially lower affinity | The precise stereochemical requirements for sigma receptor binding can vary, but differential affinity is expected. |
Experimental Protocols
To experimentally determine and compare the biological activities of (R)- and (S)-1-benzyl-3-aminopiperidine, the following standard assays can be employed.
Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of (R)- and (S)-1-benzyl-3-aminopiperidine for a target receptor (e.g., Dopamine D2, Serotonin 5-HT7, or Sigma σ1).
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-5-CT for 5-HT7, [³H]-(+)-Pentazocine for σ1).
-
(R)- and (S)-1-benzyl-3-aminopiperidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compounds or buffer (for total binding) or the non-specific binding determinator.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of these compounds.
Caption: Experimental workflow for comparing the biological activity of the enantiomers.
Caption: Generalized signaling pathway for aminopiperidine derivatives.
Conclusion
While direct comparative data for (R)- and (S)-1-benzyl-3-aminopiperidine is not extensively documented, the principle of stereoselectivity in drug-receptor interactions is a fundamental concept in medicinal chemistry. Evidence from structurally related compounds strongly suggests that these enantiomers will exhibit distinct biological activities. The (R)-enantiomer may possess higher affinity for certain dopamine and serotonin receptors. Experimental validation through receptor binding and functional assays is necessary to elucidate their precise pharmacological profiles. This understanding is critical for the rational design and development of novel, stereochemically pure therapeutic agents with improved efficacy and reduced side effects.
References
A Comparative Guide to the Efficacy of Chiral Resolving Agents for Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of aminopiperidines are of paramount importance in the pharmaceutical industry, as the stereochemistry of these chiral building blocks often dictates the efficacy and safety of active pharmaceutical ingredients (APIs). Chiral resolution through the formation of diastereomeric salts remains a robust and widely implemented strategy for obtaining enantiomerically pure aminopiperidines. This guide provides an objective comparison of the efficacy of various chiral resolving agents for aminopiperidines, with a focus on 3-aminopiperidine, supported by experimental data.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique lies in the reaction of a racemic mixture of a chiral amine with a single enantiomer of a chiral acid. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities in a given solvent system. This key difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated. Subsequently, the desired enantiomer of the aminopiperidine is liberated from the purified salt, typically by treatment with a base.
Comparison of Chiral Resolving Agents for 3-Aminopiperidine
The selection of an appropriate chiral resolving agent is critical for the successful and efficient separation of enantiomers. The efficacy of a resolving agent is determined by several factors, including the yield of the desired enantiomer, the achieved enantiomeric excess (ee%), and the diastereomeric excess (de%) of the intermediate salt. Below is a summary of the performance of different chiral resolving agents for the resolution of 3-aminopiperidine based on published experimental data.
| Chiral Resolving Agent | Substrate | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield | Notes |
| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) | Racemic 3-aminopiperidine | Not Reported | 99.6% | 99.5% | Highly efficient resolution in a single step to yield (R)-3-aminopiperidine.[1][2] |
| Dibenzoyl-(D)-tartaric acid (D-DBTA) | Racemic 3-aminopiperidine | Initial: 13.2%; After Recrystallization: 93% | 99.0% | 82% (final product) | A multi-step process involving initial salt formation, recrystallization to upgrade diastereomeric purity, and a final acid exchange step to yield (R)-3-aminopiperidine dihydrochloride.[3] |
| Dibenzoyl-L-tartaric acid | Racemic 3-aminopiperidine | "Modest" | "Modest" | Not Reported | Described as providing modest resolution.[4][5] |
| Di(ortho-tolyl)-L-tartaric acid | Racemic 3-aminopiperidine | "Modest" | "Modest" | Not Reported | Described as providing modest resolution.[4][5] |
| N-acetyl-L-phenylalanine | Racemic 3-aminopiperidine | "Modest" | "Modest" | Not Reported | Described as providing modest resolution.[4][5] |
| (S)-Mandelic Acid | Ethyl Nipecotate (a piperidine derivative) | 94% (initial) | Not Reported | 32% | While not 3-aminopiperidine, this data on a related piperidine derivative shows good initial diastereoselectivity. However, it was found to be less favorable than di-benzoyl-L-tartaric acid for this specific substrate.[6] |
Experimental Protocols
Resolution of Racemic 3-Aminopiperidine with (R)-CPA
This protocol describes a highly efficient method for obtaining (R)-3-aminopiperidine.[1]
-
Diastereomeric Salt Formation: A solution of the chiral resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), in 90% tert-butyl alcohol is prepared. An equimolar amount of racemic 3-aminopiperidine is added to this solution.
-
Crystallization: The resulting mixture is stirred at a controlled temperature to facilitate the formation of two diastereomeric salts. Due to a significant difference in their solubility, the salt of (R)-3-aminopiperidine with (R)-CPA selectively crystallizes.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration.
-
Liberation of the Free Amine: The isolated salt is then treated with a suitable base to neutralize the chiral acid, liberating the enantiomerically pure (R)-3-aminopiperidine.
Resolution of Racemic 3-Aminopiperidine with Dibenzoyl-(D)-tartaric Acid
This multi-step procedure is effective for obtaining high-purity (R)-3-aminopiperidine dihydrochloride.[3]
-
Initial Salt Formation: Racemic 3-aminopiperidine dihydrochloride is neutralized, and the resulting free base is reacted with dibenzoyl-(D)-tartaric acid in methanol. The mixture is heated and then cooled to induce crystallization. The solid is collected by filtration to yield the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with an initial diastereomeric excess of approximately 13.2%.
-
Upgrade of Diastereomeric Purity: The isolated salt is suspended in methanol and heated to reflux, then cooled. This recrystallization step significantly enhances the diastereomeric purity to approximately 93% de.
-
Acid Exchange: The diastereomerically enriched salt is suspended in a mixture of isopropyl alcohol and water. A solution of hydrogen chloride in isopropyl alcohol is added, and the mixture is heated to achieve a clear solution. Upon cooling, (R)-3-aminopiperidine dihydrochloride crystallizes.
-
Isolation of Final Product: The crystalline (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed, and dried, yielding a product with 99.0% enantiomeric excess.
Visualizing the Workflow
The general process of chiral resolution via diastereomeric salt formation can be visualized as a clear, sequential workflow.
Caption: Generalized workflow for the chiral resolution of aminopiperidines.
Concluding Remarks
The choice of a chiral resolving agent for aminopiperidines is highly substrate-dependent, and a screening of several agents is often necessary to identify the optimal conditions for achieving high yield and enantiomeric purity. While traditional resolving agents like tartaric acid and mandelic acid derivatives are widely used and cost-effective, newer agents such as chiral phosphoric acids can offer remarkably high efficiency in a single step. The experimental data compiled in this guide demonstrates that for 3-aminopiperidine, (R)-CPA provides a highly efficient resolution, while a multi-step process with D-DBTA can also yield a product with excellent enantiomeric purity. The provided protocols offer a starting point for researchers in the development of robust and scalable chiral resolution processes for aminopiperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine and its derivatives is a cornerstone of pharmaceutical and medicinal chemistry, with this saturated heterocycle forming the core of numerous therapeutic agents. The catalytic hydrogenation of pyridine is the most direct and atom-economical route to this valuable scaffold. The choice between homogeneous and heterogeneous catalysis for this transformation is a critical decision, impacting reaction efficiency, product purity, cost, and scalability. This guide provides an objective comparison of these two catalytic modalities, supported by experimental data and detailed protocols.
At a Glance: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst in a liquid or gas phase) |
| Activity & Selectivity | Often high activity and selectivity under mild conditions due to well-defined active sites. | Can require more forcing conditions (higher temperature and pressure), but notable exceptions exist. Selectivity can be high but may be influenced by surface properties. |
| Catalyst Separation | Difficult and often requires additional separation techniques (e.g., distillation, chromatography), which can be costly and energy-intensive. | Simple and efficient separation via filtration or decantation. |
| Recyclability & Reuse | Challenging due to difficulties in separation, leading to potential catalyst loss and product contamination. | Straightforward recyclability, making them more cost-effective and sustainable for industrial applications.[1] |
| Catalyst Deactivation | Can be susceptible to poisoning, and deactivated catalyst is difficult to regenerate. | Can be poisoned, but regeneration is often possible. The solid support can enhance stability. |
| Mechanistic Understanding | Reaction mechanisms are often well-understood through spectroscopic studies of soluble species. | Mechanistic studies can be more complex due to the nature of the solid-liquid/gas interface. |
Quantitative Performance Data
The following tables summarize quantitative data for representative homogeneous and heterogeneous catalysts in the hydrogenation of pyridine to piperidine.
Table 1: Homogeneous Catalysis - Wilkinson's Catalyst (RhCl(PPh₃)₃)
| Substrate | Catalyst Loading | Solvent | Temp. (°C) | H₂ Pressure | Time (h) | Conversion (%) | Yield (%) | Ref. |
| Cyclohexene | Not specified | Toluene | 25 | 1 atm | - | >95 | >95 | [2] |
| Pyridine | Not specified | Pyridine | RT | Not specified | - | - | - | [3] |
Note: While Wilkinson's catalyst is a benchmark for homogeneous hydrogenation, its application in pyridine hydrogenation is less commonly reported with detailed quantitative data in the reviewed literature. Its interaction with pyridine can lead to ligand exchange, forming different active species.[3]
Table 2: Heterogeneous Catalysis - Platinum (IV) Oxide (PtO₂)
| Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Ref. |
| Pyridine | 5 | Acetic Acid | RT | 50-70 | 6-10 | >90 | [2] |
| 2-Methylpyridine | 5 | Acetic Acid | RT | 70 | 4-6 | >90 | [2] |
| 3-Methylpyridine | 5 | Acetic Acid | RT | 70 | 4-6 | >90 | [2] |
| 2-Bromopyridine | 5 | Acetic Acid | RT | 50 | 6 | >90 | [2] |
Table 3: Heterogeneous Catalysis - Rhodium (III) Oxide (Rh₂O₃)
| Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Ref. |
| Pyridine | 0.5 | TFE | 40 | 5 | 16 | >99 | [4] |
| 2-Methylpyridine | 0.5 | TFE | 40 | 5 | 16 | >99 | [4] |
| 4-Methylpyridine | 0.5 | TFE | 40 | 5 | 4 | 41 | [4] |
| 2-Aminopyridine | 0.5 | TFE | 40 | 5 | 16 | 98 | [4] |
Experimental Protocols
Homogeneous Catalysis: Hydrogenation of an Alkene using Wilkinson's Catalyst
This protocol describes the synthesis of Wilkinson's catalyst and its use in a representative hydrogenation of cyclohexene, which serves as a model for its catalytic activity.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Diethyl ether
-
Cyclohexene
-
Toluene
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Round bottom flask, reflux condenser, Hirsch funnel, Schlenk line or glovebox
Procedure:
-
Synthesis of Wilkinson's Catalyst:
-
In a round bottom flask, dissolve 600.3 mg of PPh₃ in hot ethanol.
-
Add 101.2 mg of RhCl₃·3H₂O to the solution.
-
Reflux the solution for approximately 20 minutes, during which dark red crystals of the catalyst will form.
-
Filter the crystals using a Hirsch funnel and wash them with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether.[2] An 84.8% yield can be expected.[2]
-
-
Hydrogenation of Cyclohexene:
-
Place 20.6 mg of the synthesized RhCl(PPh₃)₃ in a 100 mL round bottom flask equipped with a stir bar and a rubber septum.
-
Purge the flask with hydrogen gas for several minutes.
-
Add 10 mL of argon-saturated toluene to the flask. Stir the solution and continue purging with hydrogen until the catalyst is fully dissolved.
-
In a separate, argon-purged cuvette, add 11.4 mg of PPh₃, 0.5 mL of argon-saturated toluene, and 0.5 mL of the Wilkinson's catalyst solution.
-
Bubble the cuvette with argon for 3 minutes.
-
To the main reaction flask, add 1 mL of cyclohexene dropwise. The solution will turn dark red.
-
Flush the reaction with hydrogen gas until the solution turns pale yellow, indicating the consumption of the alkene. A near-quantitative conversion to cyclohexane is expected.[2]
-
Heterogeneous Catalysis: Hydrogenation of Substituted Pyridines using Platinum (IV) Oxide (PtO₂)
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup:
-
In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
-
Hydrogenation:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Begin vigorous stirring at room temperature for 6-10 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Quench the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite® to remove the catalyst and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude piperidine derivative.
-
Purify the product by column chromatography if necessary.[2]
-
Heterogeneous Catalysis: Hydrogenation of Functionalised Pyridines using Rhodium (III) Oxide (Rh₂O₃)
Materials:
-
Functionalised pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
Autoclave
-
Hydrogen gas (H₂)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃)
-
Celite®
Procedure:
-
Reaction Setup:
-
Add the functionalised pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar and degas.
-
Introduce TFE (1 mL) and briefly flush with nitrogen.
-
-
Hydrogenation:
-
Place the vial in an autoclave and purge with hydrogen three times.
-
Charge the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for the allocated time (4-16 hours, depending on the substrate).
-
-
Analysis and Work-up:
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Add an internal standard to the crude mixture and partially concentrate in vacuo.
-
Add CDCl₃ and filter through Celite® for NMR analysis to determine the yield.[4] For isolation, the solvent can be removed, and the product purified by standard methods.
-
Visualizing the Catalytic Workflow
The following diagrams illustrate the general workflows for homogeneous and heterogeneous catalysis in piperidine synthesis.
References
A Spectroscopic Comparison of Boc-Protected vs. Unprotected Aminopiperidines
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis. Its widespread use in protecting amine functionalities necessitates a thorough understanding of its impact on the spectroscopic characteristics of the parent molecule. This guide provides an objective comparison of the spectroscopic data for Boc-protected and unprotected aminopiperidines, supported by representative experimental data and protocols.
The presence of the Boc group introduces significant and predictable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for reaction monitoring, structural elucidation, and quality control. This comparison focuses on 4-aminopiperidine and its N-Boc protected counterpart, tert-butyl 4-aminopiperidine-1-carboxylate, as representative examples.
Structural and Spectroscopic Workflow
The workflow for comparing these compounds involves synthesis or acquisition of the protected and unprotected forms, followed by a suite of spectroscopic analyses to determine their structural and electronic differences.
Caption: General workflow for the spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the Boc group causes distinct changes in both ¹H and ¹³C NMR spectra, providing clear diagnostic signals for its presence.
¹H NMR Data Comparison
The most apparent feature in the ¹H NMR spectrum of a Boc-protected amine is the appearance of a large singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears in the upfield region, around 1.4-1.5 ppm.[1] Furthermore, the protons on the carbons adjacent to the nitrogen atom of the piperidine ring (positions 2 and 6) experience a downfield shift due to the electron-withdrawing effect of the carbamate carbonyl group.
| Proton Assignment | 4-Aminopiperidine (Unprotected) | tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-Protected) |
| Boc (-C(CH₃)₃) | N/A | ~1.45 ppm (s, 9H) |
| Piperidine H2, H6 (axial & equatorial) | ~3.1 ppm (m, 2H), ~2.6 ppm (m, 2H) | ~3.9 ppm (m, 2H), ~2.8 ppm (m, 2H) |
| Piperidine H3, H5 (axial & equatorial) | ~1.7 ppm (m, 2H), ~1.2 ppm (m, 2H) | ~1.8 ppm (m, 2H), ~1.3 ppm (m, 2H) |
| Piperidine H4 | ~2.7 ppm (m, 1H) | ~2.7 ppm (m, 1H) |
| Amine (-NH₂) | Variable (broad s) | Variable (broad s) |
Note: Chemical shifts (δ) are approximate and can vary based on the solvent and concentration.
¹³C NMR Data Comparison
In the ¹³C NMR spectrum, the Boc group introduces three characteristic signals: a quaternary carbon (C(CH₃)₃) around 80 ppm, the methyl carbons (-CH₃) around 28.4 ppm, and a carbonyl carbon (-C=O) in the range of 153-155 ppm.[1] The piperidine ring carbons attached to the protected nitrogen also show a downfield shift.
| Carbon Assignment | 4-Aminopiperidine (Unprotected) | tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-Protected) |
| Boc (C=O) | N/A | ~154.8 ppm |
| Boc (C(CH₃)₃) | N/A | ~79.2 ppm |
| Boc (C(CH₃)₃) | N/A | ~28.5 ppm |
| Piperidine C2, C6 | ~46.0 ppm | ~44.0 ppm |
| Piperidine C3, C5 | ~35.5 ppm | ~33.0 ppm |
| Piperidine C4 | ~49.8 ppm | ~49.5 ppm |
Note: Chemical shifts (δ) are approximate and can vary based on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the functional groups present. The primary difference between the two compounds is the presence of a strong carbonyl (C=O) stretch from the carbamate in the Boc-protected version.
| Vibrational Mode | 4-Aminopiperidine (Unprotected) | tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-Protected) | Appearance |
| N-H Stretch (Amine) | 3350-3250 cm⁻¹ | 3350-3250 cm⁻¹ | Medium, two bands (primary amine) |
| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | 2975-2850 cm⁻¹ | Strong |
| N-H Bend (Amine) | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Medium |
| C=O Stretch (Carbamate) | N/A | ~1680-1700 cm⁻¹ | Strong, sharp |
| C-N Stretch | 1250-1020 cm⁻¹ | 1250-1020 cm⁻¹ | Medium to strong |
The most telling signal is the strong absorbance around 1690 cm⁻¹, which is characteristic of the carbamate carbonyl group and is absent in the unprotected aminopiperidine.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the molecules. The Boc group has a predictable fragmentation behavior, often involving the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.
| Parameter | 4-Aminopiperidine (Unprotected) | tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-Protected) |
| Molecular Formula | C₅H₁₂N₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 100.16 g/mol [3] | 200.28 g/mol [2] |
| [M]+• (Molecular Ion) | m/z 100 | m/z 200 |
| Key Fragments | m/z 83, 56 | m/z 144 ([M-C₄H₈]+•), 101 ([M-Boc+H]+•), 57 ([C₄H₉]+) |
The fragmentation resulting in a loss of 56 or 100 mass units is a strong indicator of a Boc-protected amine.
Structural Comparison and Spectroscopic Impact
The electronic and steric changes introduced by the Boc group are directly responsible for the observed spectroscopic differences. The electron-withdrawing nature of the carbamate deshields adjacent protons and carbons, while the bulky tert-butyl group can influence the conformational equilibrium of the piperidine ring.
Caption: Key structural and spectroscopic differences.
Experimental Protocols
Standard, high-resolution spectroscopic techniques are employed for the analysis of these compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminopiperidine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Utilize proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet may be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid placed directly on the crystal.[2][4] For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Samples can be introduced via direct infusion or through a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.[5] ESI is a softer ionization technique that often preserves the molecular ion, whereas EI can cause more extensive fragmentation.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of mass-to-charge ratios (m/z), typically from 50 to 500 amu, to detect the molecular ion and its fragments.[5]
By understanding these distinct spectroscopic signatures, researchers can confidently confirm the success of protection and deprotection steps, assess the purity of their materials, and fully characterize aminopiperidine-containing molecules throughout the synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. policija.si [policija.si]
A Comparative Purity Analysis of Commercially Available (R)-1-Benzyl-3-N-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Benzyl-3-N-Boc-aminopiperidine is a chiral building block of significant interest in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The enantiomeric and chemical purity of this intermediate is critical, as impurities can lead to undesirable side products, impact reaction yields, and potentially introduce toxicological risks in the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of commercially available this compound and its key alternative, (R)-3-Boc-aminopiperidine, supported by generalized experimental protocols for purity verification.
Comparative Purity of Commercial Products
The purity of this compound and its common precursor and alternative, (R)-3-Boc-aminopiperidine, can vary between suppliers. While a comprehensive, batch-specific comparison is challenging without direct access to certificates of analysis from all vendors, publicly available data provides a general overview of the expected purity levels.
| Compound | Supplier Category | Stated Purity | Method |
| This compound | Research Chemicals Supplier A | ≥97% | Not Specified |
| Research Chemicals Supplier B | >96.0% (Assay), >98.0% (Optical Purity) | Not Specified | |
| Fine Chemicals Supplier C | ≥99% | HPLC, Chiral Purity | |
| (R)-3-Boc-aminopiperidine | Major Chemical Supplier D | 97% | Assay |
| Specialty Chemicals Supplier E | >98.0% | Optical Purity | |
| Bulk Chemical Supplier F | 99% | Not Specified |
Note: The data presented is based on information publicly provided by various chemical suppliers. Actual purity may vary by batch and supplier. It is imperative for researchers to obtain a lot-specific Certificate of Analysis for any material procured.
Key Alternatives and Their Significance
The primary alternative to this compound is its de-benzylated counterpart, (R)-3-Boc-aminopiperidine . The choice between these two building blocks often depends on the specific synthetic route. The benzyl group can serve as a protecting group for the piperidine nitrogen, which can be removed in a later synthetic step. However, starting with the readily available (R)-3-Boc-aminopiperidine can streamline a synthesis by eliminating a deprotection step. The purity of this alternative is also a critical consideration.
Experimental Protocols for Purity Assessment
Accurate determination of both chemical and enantiomeric purity is essential. The following are generalized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Purity Determination by HPLC
This method is designed to separate and quantify the target compound from any achiral impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The chemical purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
Enantiomeric Purity Determination by Chiral HPLC
This method separates the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Structural Confirmation and Purity by ¹H NMR Spectroscopy
¹H NMR provides information about the molecular structure and can be used to detect the presence of impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Confirm the presence of characteristic peaks for the benzyl, Boc, and piperidine protons.
-
Integrate the peaks to determine the relative ratios of protons, which should correspond to the expected structure.
-
The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed with an internal standard for a more precise purity assessment.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols for purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound and its alternatives is a critical parameter for researchers in drug development. While suppliers generally offer high-purity grades of this compound, independent verification using methods such as HPLC, Chiral HPLC, and NMR is strongly recommended. The choice between the benzylated and de-benzylated forms will depend on the specific synthetic strategy. By carefully assessing and comparing the purity of these commercially available building blocks, researchers can enhance the reliability and success of their synthetic endeavors.
Safety Operating Guide
Safe Disposal of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE, a common intermediate in pharmaceutical synthesis. Adherence to these procedures is critical to mitigate risks associated with this compound.
Hazard Profile and Safety Precautions
This compound is classified as a substance that is harmful if swallowed and may cause skin and eye irritation. It is also a flammable liquid and vapor.[1] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent exposure. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Chemical-impermeable gloves and protective clothing.[2]
-
Respiratory Protection: To be used in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3]
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed chemical waste disposal company.[2][4]
Step-by-Step Disposal Plan:
-
Segregation and Storage:
-
Waste Collection:
-
Arrange for collection by a licensed hazardous waste disposal company.[4]
-
Provide the waste disposal company with a complete Safety Data Sheet (SDS) for the compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[2]
-
Ventilate the area.
-
For containment, use an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2]
-
Clean the spill area thoroughly.
-
Do not allow the chemical to enter drains or waterways.[2]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| UN Number | UN3077 | [4] |
| Hazard Class | 9/III | [4] |
| GHS Hazard Statements | H302, H311+H331, H314, H402 | [1] |
This table summarizes key hazard and transport information. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life.
Experimental Workflow and Diagrams
Logical Relationship for Safe Handling and Disposal:
The following diagram illustrates the critical decision-making process and logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Decision Pathway:
This diagram outlines the decision-making process for the final disposal of the chemical waste.
Caption: Decision pathway for the final disposal of the chemical waste.
References
Personal protective equipment for handling (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
Essential Safety and Handling Guide for (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, emergency protocols, and disposal plans.
Hazard Identification and Classification
This compound is classified as a chemical that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Ingestion of this compound is considered harmful.[1][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1] | EU Directive 89/686/EEC and standard EN 374 for gloves. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
Storage:
-
Incompatible with strong oxidizing agents and strong acids.[4]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a doctor.[2][4][5] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Spill and Disposal Management
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
Use personal protective equipment, including chemical impermeable gloves.[5]
-
For small spills, sweep up and place in a suitable container for disposal.[7]
-
For large spills, sweep up and shovel into suitable, closed containers for disposal.[2][7]
-
Prevent the chemical from entering drains.[5]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3][4]
-
Adhered or collected material should be promptly disposed of in suitable and closed containers.[5][6]
Procedural Diagrams
The following diagrams illustrate the standard operating procedures for handling this compound, ensuring a systematic and safe approach in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
